molecular formula C31H40FN3O4 B15605865 MORF-627

MORF-627

Cat. No.: B15605865
M. Wt: 537.7 g/mol
InChI Key: PFCLAPQUIKLTKZ-KGPYPHOUSA-N
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Description

MORF-627 is a useful research compound. Its molecular formula is C31H40FN3O4 and its molecular weight is 537.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H40FN3O4

Molecular Weight

537.7 g/mol

IUPAC Name

(2S)-2-[5-fluoro-2-[(6S)-5-oxaspiro[2.5]octan-6-yl]phenyl]-2-[(3R)-3-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butoxy]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C31H40FN3O4/c32-22-7-9-25(27-10-12-31(13-14-31)20-39-27)26(18-22)28(30(36)37)35-16-11-24(19-35)38-17-2-1-5-23-8-6-21-4-3-15-33-29(21)34-23/h6-9,18,24,27-28H,1-5,10-17,19-20H2,(H,33,34)(H,36,37)/t24-,27+,28+/m1/s1

InChI Key

PFCLAPQUIKLTKZ-KGPYPHOUSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of MORF-627 in Idiopathic Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MORF-627 is a highly selective, orally bioavailable small-molecule inhibitor of the αvβ6 integrin, a key protein implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic rationale. While the clinical development of this compound was halted due to off-target toxicity, it remains a valuable tool for understanding αvβ6 biology in fibrotic diseases.[1][2][3][4]

Introduction to αvβ6 Integrin in Idiopathic Pulmonary Fibrosis

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function. A central mediator in this fibrotic process is the transforming growth factor-beta (TGF-β), a potent cytokine that stimulates fibroblast differentiation into myofibroblasts and subsequent collagen production.[4]

The αvβ6 integrin is a transmembrane heterodimer expressed predominantly on epithelial cells. In the context of IPF, its expression is significantly upregulated in the alveolar epithelium.[5] The primary pathogenic role of αvβ6 in IPF lies in its unique ability to activate latent TGF-β. TGF-β is secreted in an inactive form, bound to the Latency-Associated Peptide (LAP). The αvβ6 integrin binds to an RGD motif within the LAP, exerting a mechanical force that induces a conformational change in the latent complex, thereby releasing active TGF-β to bind to its receptor on neighboring cells.[6][7] This localized activation of TGF-β creates a pro-fibrotic microenvironment, driving the progression of the disease.

This compound: A Conformation-Specific Inhibitor of αvβ6

This compound was designed as a highly selective inhibitor of the αvβ6 integrin. Its mechanism of action is centered on stabilizing the inactive, "bent-closed" conformation of the integrin.[3][8][9] This novel approach prevents the conformational changes necessary for ligand binding and subsequent TGF-β activation.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Assay TypeParameterValue (nM)Reference
Ligand Binding Assay (Human Serum)IC509.2[10]
TGF-β1 Activation InhibitionIC502.63[10]
SMAD2/3 Phosphorylation InhibitionIC508.3[10]
Table 1: In Vitro Potency of this compound
Integrin SubtypeSelectivity ProfileReference
αvβ1, αvβ3, αvβ5, αvβ8, α5β1, αIIbβ3Highly selective for αvβ6 over other RGD-binding integrins. Specific IC50/Ki values for each subtype are not publicly available in a comparative format.[3][8]
Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the TGF-β pathway. By inhibiting αvβ6-mediated activation of latent TGF-β, this compound effectively dampens the downstream pro-fibrotic signaling cascade.

TGF_beta_signaling cluster_ECM Extracellular Matrix (ECM) cluster_Epithelial_Cell Epithelial Cell cluster_TGF_beta_Receptor TGF-β Receptor Complex cluster_Fibroblast Fibroblast Latent_TGF_beta Latent TGF-β (TGF-β + LAP) ECM_Protein ECM Protein Latent_TGF_beta->ECM_Protein Tethered by LTBP TGF_beta_R TGF-β Receptor Latent_TGF_beta->TGF_beta_R Active TGF-β Released alphavbeta6 αvβ6 Integrin (Inactive - Bent) alphavbeta6_active αvβ6 Integrin (Active - Upright) alphavbeta6->alphavbeta6_active Conformational Change alphavbeta6_active->Latent_TGF_beta Binds to RGD in LAP Actin_Cytoskeleton Actin Cytoskeleton alphavbeta6_active->Actin_Cytoskeleton Intracellular Signaling MORF_627 This compound MORF_627->alphavbeta6 Stabilizes Inactive Conformation SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Nuclear Translocation Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->Pro_fibrotic_genes Activation

Caption: this compound inhibits the αvβ6-mediated activation of TGF-β.

Beyond the canonical SMAD pathway, αvβ6-mediated TGF-β activation can also influence other signaling molecules, such as Focal Adhesion Kinase (FAK), which is involved in cell migration and adhesion. However, the primary anti-fibrotic effect of this compound is attributed to the inhibition of the TGF-β/SMAD axis.

Experimental Protocols for Preclinical Evaluation

The preclinical efficacy of αvβ6 inhibitors like this compound is often evaluated in the bleomycin-induced pulmonary fibrosis model. This model recapitulates key features of human IPF.

Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)

Objective: To induce pulmonary fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis:

    • Mice are anesthetized.

    • A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.[11] Control animals receive sterile saline.

  • Treatment:

    • This compound or vehicle control is administered orally, typically starting on the day of bleomycin challenge or a few days after, and continued for the duration of the study (e.g., 14-28 days).

  • Assessment of Fibrosis:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.

    • Ashcroft Score: A semi-quantitative scoring system is used to grade the severity of fibrosis based on histological examination.[12]

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.[13]

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[12]

    • Gene Expression Analysis: Lung tissue is analyzed for the expression of pro-fibrotic genes (e.g., Col1a1, Acta2).

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Bleomycin_Instillation Intratracheal Bleomycin Instillation (Day 0) Animal_Acclimatization->Bleomycin_Instillation Treatment_Initiation Initiate Treatment (this compound or Vehicle) Bleomycin_Instillation->Treatment_Initiation Daily_Dosing Daily Oral Dosing Treatment_Initiation->Daily_Dosing Endpoint Study Endpoint (e.g., Day 21) Daily_Dosing->Endpoint Sacrifice_and_Tissue_Harvest Sacrifice and Tissue Harvest Endpoint->Sacrifice_and_Tissue_Harvest BAL_Fluid_Analysis BAL Fluid Analysis (Cells, Cytokines) Sacrifice_and_Tissue_Harvest->BAL_Fluid_Analysis Histopathology Histopathology (H&E, Trichrome) Sacrifice_and_Tissue_Harvest->Histopathology Biochemical_Analysis Biochemical Analysis (Hydroxyproline) Sacrifice_and_Tissue_Harvest->Biochemical_Analysis Gene_Expression Gene Expression (qPCR) Sacrifice_and_Tissue_Harvest->Gene_Expression Data_Analysis Data Analysis BAL_Fluid_Analysis->Data_Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: Preclinical evaluation workflow for an αvβ6 inhibitor.

Conclusion and Future Directions

This compound exemplifies a targeted therapeutic approach for IPF by selectively inhibiting the αvβ6 integrin and its central role in TGF-β activation. The preclinical data demonstrated the potential of this mechanism to ameliorate pulmonary fibrosis.[8][10] However, the unforeseen toxicity in non-human primates, leading to epithelial proliferative changes in the bladder, underscores the challenges of targeting the TGF-β pathway, even with a localized activation inhibitor.[2][4]

Despite its discontinuation for clinical development, this compound remains a critical pharmacological tool for elucidating the nuanced roles of αvβ6 in fibrosis and other pathological processes. Future research in this area may focus on developing inhibitors with different modalities (e.g., inhaled delivery to minimize systemic exposure) or further refining selectivity to avoid off-target effects. A deeper understanding of the tissue-specific roles of αvβ6-mediated TGF-β activation will be crucial for the successful development of next-generation inhibitors for idiopathic pulmonary fibrosis.

References

MORF-627: A Technical Guide to a Selective αvβ6 Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MORF-627 is a potent and selective, orally bioavailable small molecule inhibitor of the αvβ6 integrin. Developed by Morphic Therapeutic, this compound was investigated as a potential treatment for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting the activation of transforming growth factor-beta (TGF-β), a key driver of fibrosis. The molecule was designed to stabilize the bent-closed, inactive conformation of the αvβ6 integrin. Despite demonstrating promising preclinical efficacy in models of lung fibrosis, the development of this compound was terminated due to the observation of urothelial carcinoma in a 28-day preclinical safety study in cynomolgus monkeys. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro potency, and the experimental protocols utilized in its preclinical evaluation.

Introduction

The integrin αvβ6 is an epithelial-specific transmembrane receptor that plays a crucial role in tissue homeostasis and disease pathogenesis. Its expression is typically low in healthy adult tissues but is significantly upregulated during wound healing and in various pathological conditions, including fibrosis and cancer. A primary function of αvβ6 is the activation of latent TGF-β, a pleiotropic cytokine that regulates cell proliferation, differentiation, and extracellular matrix production. By binding to the RGD (arginine-glycine-aspartic acid) motif within the latency-associated peptide (LAP) of the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β molecule. In fibrotic diseases, aberrant αvβ6-mediated TGF-β activation leads to excessive deposition of extracellular matrix, resulting in tissue scarring and organ dysfunction.

This compound was developed as a highly selective inhibitor of this pathway, with the therapeutic goal of attenuating fibrosis by blocking the initial activation of TGF-β.

Mechanism of Action

This compound is a conformationally-biased inhibitor that selectively targets the αvβ6 integrin. It functions by stabilizing the bent-closed, inactive conformation of the integrin, thereby preventing its interaction with the latent TGF-β complex. This allosteric inhibition effectively blocks the αvβ6-mediated release of active TGF-β, consequently downregulating the downstream signaling cascade involving SMAD2 and SMAD3 (SMAD2/3) phosphorylation and their translocation to the nucleus to regulate gene expression.

Quantitative Data

The in vitro potency of this compound was characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

AssayDescriptionIC50 (nM)Reference
αvβ6 Ligand Binding Assay Measures the ability of this compound to inhibit the binding of a ligand to the human αvβ6 integrin in the presence of human serum.9.2[1]
TGF-β1 Activation Assay Measures the inhibition of αvβ6-mediated activation of latent TGF-β1.2.63[1]
SMAD2/3 Phosphorylation Assay Measures the inhibition of TGF-β-induced phosphorylation of SMAD2/3 in cells.8.3[1]

Table 1: In Vitro Potency of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

αvβ6 Integrin Ligand Binding Assay

This assay is designed to determine the potency of a test compound in inhibiting the binding of a specific ligand to the αvβ6 integrin.

Materials:

  • Recombinant human αvβ6 integrin

  • Biotinylated ligand (e.g., fibronectin or a synthetic RGD-containing peptide)

  • Streptavidin-coated microplates

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-buffered saline with divalent cations like MnCl₂ or MgCl₂)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., HRP substrate)

  • Plate reader

Procedure:

  • Coat streptavidin-coated microplates with biotinylated αvβ6 integrin overnight at 4°C.

  • Wash the plates with wash buffer to remove unbound integrin.

  • Block non-specific binding sites with a blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • Add the diluted test compound to the wells, followed by the addition of a fixed concentration of the biotinylated ligand.

  • Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Wash the plates to remove unbound ligand and test compound.

  • Add a detection reagent (e.g., streptavidin-HRP conjugate) and incubate for 1 hour at room temperature.

  • Wash the plates again to remove unbound detection reagent.

  • Add the substrate and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Cell-Based TGF-β1 Activation Assay

This assay measures the ability of a test compound to inhibit the αvβ6-mediated activation of latent TGF-β1 by co-culturing αvβ6-expressing cells with TGF-β reporter cells.

Materials:

  • αvβ6-expressing cells (e.g., engineered CHO cells)

  • Latent TGF-β1

  • Test compound (this compound)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the αvβ6-expressing cells in a multi-well plate and allow them to adhere.

  • The following day, add the TGF-β reporter cells to the wells, creating a co-culture system.

  • Prepare serial dilutions of the test compound (this compound) in cell culture medium.

  • Add the diluted test compound to the co-culture.

  • Add a fixed concentration of latent TGF-β1 to the wells.

  • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of the test compound.

Western Blot for Phospho-SMAD2/3

This method is used to detect the levels of phosphorylated SMAD2 and SMAD3, the downstream effectors of TGF-β signaling.

Materials:

  • Cells responsive to TGF-β (e.g., HaCaT keratinocytes)

  • TGF-β1

  • Test compound (this compound)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat the cells with serial dilutions of the test compound (this compound) for 1-2 hours.

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total SMAD2/3 and the loading control to normalize the data.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds.

Materials:

  • C57BL/6 mice

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • Test compound (this compound) formulated for oral administration

  • Anesthesia

  • Intratracheal instillation device

  • Hydroxyproline (B1673980) assay kit

  • Histology reagents

Procedure:

  • Anesthetize the mice.

  • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline to induce lung injury and subsequent fibrosis. A control group receives saline only.

  • Begin daily oral administration of the test compound (this compound) or vehicle control at a predetermined time point after bleomycin instillation (e.g., day 7, after the initial inflammatory phase).

  • Continue treatment for a specified duration (e.g., 14-21 days).

  • At the end of the study, euthanize the mice and harvest the lungs.

  • Assess the extent of fibrosis by:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the fibrosis using a semi-quantitative scale (e.g., Ashcroft score).

    • Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a major component of collagen, as a quantitative measure of fibrosis.

  • Compare the extent of fibrosis in the this compound-treated group to the vehicle-treated group.

In Vitro Human Urothelial Cell Proliferation Assay

This assay was used to investigate the mechanism of the urothelial tumors observed in the monkey toxicity study.

Materials:

  • Primary human urothelial cells

  • Urothelial cell growth medium

  • Test compounds (this compound and other αvβ6 inhibitors)

  • Recombinant human TGF-β1

  • Cell proliferation assay kit (e.g., WST-1 or CellTiter-Glo)

  • Multi-well plates

  • Plate reader

Procedure:

  • Culture primary human urothelial cells in appropriate growth medium.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds (e.g., this compound).

  • In a separate set of experiments, co-treat the cells with this compound and a fixed concentration of exogenous TGF-β1.

  • Incubate the cells for a defined period (e.g., 3-6 days).

  • Measure cell proliferation using a cell proliferation assay kit according to the manufacturer's instructions.

  • Compare the proliferation of treated cells to untreated control cells.

Visualization of Pathways and Workflows

αvβ6 Integrin Signaling Pathway

The following diagram illustrates the central role of αvβ6 integrin in activating TGF-β and initiating the downstream signaling cascade.

G cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell Latent_TGF_beta Latent TGF-β Complex (TGF-β + LAP) avB6_active αvβ6 Integrin (Active) Latent_TGF_beta->avB6_active Binding & Activation avB6 αvβ6 Integrin (Inactive) avB6->avB6_active Conformational Change MORF_627 This compound MORF_627->avB6 Stabilizes inactive state avB6_active->Latent_TGF_beta Releases Active TGF-β TGF_beta_R TGF-β Receptor pSMAD23 p-SMAD2/3 TGF_beta_R->pSMAD23 Phosphorylation Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Regulates

Caption: αvβ6-mediated TGF-β activation and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical assessment of a selective αvβ6 integrin inhibitor like this compound.

G Start Compound Synthesis (this compound) In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay αvβ6 Binding Assay (IC50) In_Vitro->Binding_Assay Activation_Assay TGF-β Activation Assay (IC50) In_Vitro->Activation_Assay Signaling_Assay p-SMAD2/3 Assay (IC50) In_Vitro->Signaling_Assay In_Vivo_Efficacy In Vivo Efficacy Model (Bleomycin-induced Lung Fibrosis) In_Vitro->In_Vivo_Efficacy Efficacy_Endpoints Histology (Ashcroft Score) Hydroxyproline Content In_Vivo_Efficacy->Efficacy_Endpoints Toxicity_Study Preclinical Toxicity Study (28-day Cynomolgus Monkey) In_Vivo_Efficacy->Toxicity_Study Toxicity_Findings Observation of Urothelial Carcinoma Toxicity_Study->Toxicity_Findings Mechanistic_Study Mechanistic Toxicology (Urothelial Cell Proliferation Assay) Toxicity_Findings->Mechanistic_Study Decision Development Decision Toxicity_Findings->Decision TGF_beta_Rescue TGF-β Rescue Experiment Mechanistic_Study->TGF_beta_Rescue Termination Program Termination Decision->Termination Unfavorable Risk-Benefit

Caption: Preclinical evaluation workflow for this compound.

Preclinical Safety Findings and Discontinuation

Despite promising in vitro potency and in vivo efficacy in a mouse model of lung fibrosis, the development of this compound was halted due to significant safety concerns that arose during a 28-day repeat-dose toxicity study in cynomolgus monkeys. In this study, the administration of this compound led to the induction of urothelial carcinoma (bladder cancer) in some of the animals.

Subsequent mechanistic studies using in vitro cultures of primary human urothelial cells demonstrated that inhibition of αvβ6 by this compound led to increased cell proliferation. This proliferative effect could be reversed by the addition of exogenous active TGF-β, suggesting that the tumors observed in the monkeys were an on-target effect resulting from the profound and sustained local inhibition of the TGF-β signaling pathway in the bladder urothelium. TGF-β is known to have a cytostatic effect on epithelial cells, and its inhibition can lead to uncontrolled cell growth. These findings highlighted a critical safety liability for potent and selective αvβ6 inhibitors, ultimately leading to the discontinuation of this compound's development.

Conclusion

This compound is a valuable tool compound for studying the biology of αvβ6 integrin and the role of TGF-β signaling in fibrosis and epithelial cell homeostasis. Its development history underscores the challenges of targeting this pathway. While the selective inhibition of αvβ6-mediated TGF-β activation remains a theoretically attractive therapeutic strategy for fibrotic diseases, the on-target toxicity observed with this compound highlights the critical importance of understanding the tissue-specific roles of TGF-β and the potential consequences of its long-term inhibition. Future efforts in this area will need to carefully consider strategies to mitigate the risk of epithelial proliferation while preserving anti-fibrotic efficacy.

References

Preclinical Profile of MORF-627: A Selective αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MORF-627, a novel, orally bioavailable small molecule, was developed as a highly selective inhibitor of the αvβ6 integrin for the potential treatment of Idiopathic Pulmonary Fibrosis (IPF). The core mechanism of action for this compound is the inhibition of the αvβ6 integrin-mediated activation of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. Preclinical studies demonstrated that this compound exhibits potent inhibition of the TGF-β signaling pathway and showed efficacy in animal models of pulmonary fibrosis. However, the development of this compound was discontinued (B1498344) due to the observation of oncogenic toxicity in a 28-day non-human primate (NHP) safety study. This document provides a comprehensive overview of the preclinical data and methodologies related to this compound.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1] A key driver of the fibrotic process in IPF is the overactivation of TGF-β.[2][3] The integrin αvβ6 is minimally expressed in healthy epithelial tissues but is significantly upregulated in the alveolar epithelial cells of IPF patients.[1] This integrin plays a crucial role in activating latent TGF-β, making it a compelling therapeutic target for mitigating fibrosis.[1]

This compound was designed as a selective, oral inhibitor of αvβ6 integrin, with a unique mechanism that stabilizes the "bent-closed," inactive conformation of the integrin.[4] This targeted approach aimed to specifically block the pro-fibrotic signaling cascade at a critical upstream point.

Mechanism of Action: Targeting the αvβ6-TGF-β Axis

This compound's therapeutic rationale is centered on the precise inhibition of αvβ6 integrin's ability to activate latent TGF-β. The binding of αvβ6 to the latency-associated peptide (LAP) of the latent TGF-β complex induces a conformational change that releases the active TGF-β cytokine. Once activated, TGF-β binds to its receptors on fibroblasts, initiating downstream signaling through both Smad-dependent and Smad-independent pathways. This signaling cascade culminates in the differentiation of fibroblasts into myofibroblasts, which are the primary producers of excess collagen and other extracellular matrix components that characterize fibrosis. By inhibiting αvβ6, this compound was designed to prevent the initial activation of TGF-β, thereby suppressing the entire downstream fibrotic cascade.

G cluster_0 Extracellular Space cluster_1 Fibroblast Latent TGF-beta Latent TGF-beta avB6 αvβ6 Integrin Latent TGF-beta->avB6 Binds to LAP Active TGF-beta Active TGF-beta avB6->Active TGF-beta Activates This compound This compound This compound->avB6 Inhibits TGF-beta Receptor TGF-beta Receptor Active TGF-beta->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 pSmad2/3 pSmad2/3 Smad2/3->pSmad2/3 Smad Complex pSmad2/3-Smad4 Complex pSmad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocation Fibrotic Gene Expression Fibrotic Gene Expression Nucleus->Fibrotic Gene Expression Myofibroblast Differentiation Myofibroblast Differentiation Fibrotic Gene Expression->Myofibroblast Differentiation ECM Deposition ECM Deposition Myofibroblast Differentiation->ECM Deposition

Caption: this compound Signaling Pathway Inhibition. (Max Width: 760px)

Preclinical Efficacy and Pharmacodynamics

This compound demonstrated potent and selective inhibition of the αvβ6 integrin and its downstream signaling pathways.

In Vitro Potency

The inhibitory activity of this compound was assessed through various in vitro assays. The compound showed nanomolar potency in inhibiting ligand binding to αvβ6, preventing TGF-β1 activation, and blocking the downstream phosphorylation of SMAD2/3.

Assay TypeTarget/EndpointIC50 (nM)
Human Serum Ligand Binding AssayIntegrin αvβ69.2
TGF-β1 Activation Assayαvβ6-mediated TGF-β1 activation2.63
SMAD2/3 Phosphorylation AssaySMAD2/3 phosphorylation8.3
Data sourced from MedchemExpress.
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The in vivo efficacy of this compound was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research. While specific quantitative data from the primary literature on this compound's efficacy in this model is not publicly available, reports indicate that the compound was found to be efficacious in ameliorating bleomycin-induced lung fibrosis. This suggests that this compound treatment likely resulted in a reduction in key fibrotic endpoints such as collagen deposition and improved lung histology.

Preclinical Pharmacokinetics

This compound was reported to have favorable multispecies pharmacokinetics (PK) with good oral bioavailability.[4] Optimization of PK parameters, including permeability, bioavailability, clearance, and half-life, was a key aspect of its discovery.[5] Unfortunately, specific quantitative PK data from these preclinical studies are not available in the public domain.

Toxicology and Discontinuation of Development

Despite its promising preclinical efficacy, the development of this compound was halted due to significant safety concerns. In a 28-day oral toxicity study in cynomolgus monkeys, administration of this compound led to the rapid induction of urothelial tumors in the urinary bladder in two of the six animals at the highest dose.[6] These findings were deemed to be on-target effects related to the inhibition of αvβ6-mediated TGF-β signaling, which plays a role in epithelial homeostasis. The compound was found to be non-genotoxic in in vitro assays.[6]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

A widely accepted experimental protocol for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic agents is as follows:

G Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Intratracheal Instillation Intratracheal Instillation Anesthesia->Intratracheal Instillation Bleomycin (B88199) or Saline Bleomycin or Saline Intratracheal Instillation->Bleomycin or Saline Post-Procedure Monitoring Post-Procedure Monitoring Bleomycin or Saline->Post-Procedure Monitoring Therapeutic Intervention This compound or Vehicle Dosing Post-Procedure Monitoring->Therapeutic Intervention Endpoint Analysis Endpoint Analysis Therapeutic Intervention->Endpoint Analysis Histopathology Histopathology Endpoint Analysis->Histopathology Collagen Quantification Collagen Quantification Endpoint Analysis->Collagen Quantification BALF Analysis BALF Analysis Endpoint Analysis->BALF Analysis

Caption: Workflow for Bleomycin-Induced Fibrosis Model. (Max Width: 760px)
  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.[7]

  • Therapeutic Dosing: Oral administration of this compound or a vehicle control would typically begin at a specified time point post-bleomycin instillation and continue for a defined period (e.g., daily for 14-21 days).

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and the following assessments are performed:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Picrosirius red) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Collagen Quantification: Lung collagen content is quantified using a hydroxyproline (B1673980) assay.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and cytokine levels.

Conclusion

This compound was a potent and selective oral inhibitor of αvβ6 integrin that showed promise in preclinical models of IPF by targeting the key pro-fibrotic TGF-β pathway. Its development was unfortunately terminated due to on-target oncogenic toxicity observed in non-human primates. Despite its failure to progress to clinical trials, this compound serves as a valuable tool compound for further research into the biology of αvβ6 integrin and the role of TGF-β in fibrosis and epithelial homeostasis. The preclinical data gathered for this compound underscores the therapeutic potential of targeting αvβ6 in fibrotic diseases, while also highlighting the critical importance of thoroughly understanding the on-target safety implications of modulating this pathway.

References

MORF-627: A Technical Overview of a Selective αvβ6 Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MORF-627 is a potent and selective, orally bioavailable small molecule inhibitor of the integrin αvβ6. Developed by Morphic Therapeutic, it was investigated as a potential treatment for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting the activation of transforming growth factor-beta (TGF-β). Despite demonstrating promising preclinical efficacy, the development of this compound was halted due to unforeseen oncogenic toxicity in a preclinical safety study. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and the critical toxicological findings that led to the discontinuation of its development.

Chemical Structure and Properties

This compound is a zwitterionic molecule designed for high affinity and selectivity to the bent-closed conformation of the αvβ6 integrin.[1]

IdentifierValue
IUPAC Name (2S)-2-[4-[(4R)-4-(spiro[2.5]octan-6-yl)oxymethyl-1-piperidyl]-2-fluoro-phenyl]-2-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propoxymethyl]acetic acid
CAS Number 2412688-16-3
SMILES FC1=CC=C([C@@H]2OCC3(CC3)CC2)C(--INVALID-LINK--N4C--INVALID-LINK--CC4)=C1
Molecular Formula C31H40FN3O4
Molecular Weight 537.67 g/mol

Mechanism of Action: Targeting the TGF-β Pathway

This compound is a highly selective inhibitor of the integrin αvβ6, a transmembrane receptor primarily expressed on epithelial cells.[2] Integrin αvβ6 plays a crucial role in the activation of latent TGF-β, a key cytokine in the pathogenesis of fibrosis.[3] By binding to and stabilizing the inactive, bent-closed conformation of αvβ6, this compound allosterically prevents the integrin from binding to the RGD motif on the latency-associated peptide (LAP) of TGF-β.[1] This inhibition blocks the release of active TGF-β, thereby attenuating downstream pro-fibrotic signaling pathways, including the phosphorylation of SMAD2/3.[2]

Signaling Pathway Diagram

MORF_627_Pathway cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell Latent_TGFb Latent TGF-β (TGF-β + LAP) Integrin_avB6 Integrin αvβ6 (Inactive) Latent_TGFb->Integrin_avB6 Binding Active_TGFb Active TGF-β Integrin_avB6->Active_TGFb Activation TGFbR TGF-β Receptor Active_TGFb->TGFbR Binds pSMAD23 pSMAD2/3 TGFbR->pSMAD23 Phosphorylates SMAD4 SMAD4 pSMAD23->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Tx Pro-fibrotic Gene Transcription Nucleus->Gene_Tx Initiates MORF_627 This compound MORF_627->Integrin_avB6 Inhibits (Stabilizes bent-closed conformation)

Caption: this compound inhibits the activation of TGF-β by stabilizing the inactive conformation of integrin αvβ6.

In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for integrin αvβ6 in a variety of in vitro assays.

AssayDescriptionIC50 (nM)
Human Serum Ligand Binding Assay Measures the ability of this compound to displace a natural ligand from integrin αvβ6 in the presence of human serum.9.2[2]
αvβ6-mediated TGF-β1 Activation Assay Quantifies the inhibition of the release of active TGF-β1 from its latent complex by cells expressing integrin αvβ6.2.63[2]
SMAD2/3 Phosphorylation Assay Determines the inhibition of the downstream signaling cascade of TGF-β by measuring the phosphorylation of SMAD2/3.8.3[2]

Pharmacokinetics

This compound was optimized for oral bioavailability and exhibited favorable pharmacokinetic properties across multiple species.[1][4]

SpeciesRouteBioavailability (%)Clearance (mL/min/kg)Half-life (h)
Rat OralData not availableData not availableData not available
Dog OralData not availableData not availableData not available
Monkey OralGood[1]Data not availableData not available

Note: Detailed quantitative pharmacokinetic data is not publicly available but is likely contained within the primary publication.[5]

In Vivo Efficacy

This compound was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF.[2]

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model

Bleomycin_Model Start C57BL/6 Mice Bleomycin Intratracheal Bleomycin Instillation Start->Bleomycin Dosing_Start Initiate this compound or Vehicle Dosing Bleomycin->Dosing_Start Day 7-14 Monitoring Daily Monitoring Dosing_Start->Monitoring Daily Endpoint Sacrifice and Tissue Collection Monitoring->Endpoint Day 21-28 Analysis Histology, Hydroxyproline Assay, Gene Expression Endpoint->Analysis

Caption: Workflow for evaluating the efficacy of this compound in a mouse model of lung fibrosis.

This compound demonstrated significant efficacy in ameliorating bleomycin-induced lung fibrosis in mice.[2]

Preclinical Toxicology and Discontinuation

The development of this compound was terminated due to the observation of urothelial tumors in a 28-day repeat-dose toxicology study in cynomolgus monkeys.[6][7]

Study ParameterDetails
Species Cynomolgus Monkey
Duration 28 days
Dosing Oral gavage, daily
Dose Groups 30, 60, and 180/120 mg/kg/day
Key Finding Rapid induction of urinary bladder tumors in 2 of 6 animals at the highest dose.[6][7]
Plasma Exposure Mean steady-state plasma Cmax levels on day 28 were 2.6–7.8 µM in the 30 and 120 mg/kg/day groups, respectively.[8]

The tumors were characterized as early-stage invasive urothelial carcinoma.[6][7] This finding was unexpected, as this compound was found to be non-genotoxic in in vitro assays.[8] The tumorigenesis is hypothesized to be an on-target effect of sustained αvβ6 inhibition, leading to dysregulation of TGF-β-mediated growth control in the bladder epithelium.[6][9]

Experimental Protocols

In Vitro Assays
  • Human Serum Ligand Binding Assay: The specific protocol is not detailed in the available literature but would typically involve incubating recombinant human αvβ6 integrin with a labeled ligand in the presence of varying concentrations of this compound and human serum, followed by quantification of bound ligand.

  • αvβ6-mediated TGF-β1 Activation Assay: A co-culture system is typically used, where cells expressing αvβ6 are cultured with reporter cells that produce a measurable signal (e.g., luciferase) in response to active TGF-β. The assay measures the reduction in the reporter signal in the presence of this compound.

  • SMAD2/3 Phosphorylation Assay: Cells are stimulated with TGF-β in the presence of varying concentrations of this compound. Cell lysates are then analyzed by Western blot or ELISA using antibodies specific for phosphorylated SMAD2/3.

In Vivo Efficacy Model
  • Bleomycin-Induced Lung Fibrosis: C57BL/6 mice are administered a single intratracheal dose of bleomycin. After the initial inflammatory phase (typically 7-14 days), mice are treated daily with oral doses of this compound or vehicle. At the end of the study (typically 21-28 days), lungs are harvested for histological analysis (e.g., Ashcroft scoring of fibrosis), measurement of collagen content (hydroxyproline assay), and analysis of pro-fibrotic gene expression.[10][11][12][13]

Preclinical Toxicology Study
  • 28-Day Monkey Oral Toxicity Study: Cynomolgus monkeys were administered this compound daily via oral gavage for 28 days at doses of 30, 60, and 180/120 mg/kg/day (the high dose was lowered during the study).[8] A comprehensive set of clinical observations, blood chemistry, and hematology were monitored. At termination, a full necropsy and histopathological examination of all tissues were performed.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of integrin αvβ6 that showed promise as an oral treatment for fibrotic diseases. Its development was halted due to a significant and unexpected preclinical safety finding of urinary bladder tumorigenesis in monkeys. This case serves as a critical reminder of the challenges in translating preclinical efficacy to clinical safety, particularly for targets involved in fundamental cellular processes like TGF-β signaling. Despite its discontinuation for therapeutic development, this compound remains a valuable tool compound for researchers studying the biology of integrin αvβ6 and its role in health and disease.[5]

References

MORF-627: A Conformation-Specific Inhibitor Targeting the Bent-Closed State of αvβ6 Integrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MORF-627 is a potent and highly selective, orally bioavailable small molecule inhibitor of the αvβ6 integrin. Developed as a potential therapeutic for fibrotic diseases, this compound's mechanism of action is distinguished by its ability to specifically recognize and stabilize the bent-closed, inactive conformation of the αvβ6 integrin. This unique, conformationally-biased inhibition prevents the activation of transforming growth factor-beta (TGF-β), a central mediator in fibrosis. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates. While the clinical development of this compound was halted due to preclinical toxicity findings, the molecule remains a valuable tool for the scientific community to further probe the biology of αvβ6 integrin and its role in disease.[1][2]

Introduction: The αvβ6 Integrin and its Conformations

The αvβ6 integrin is a heterodimeric cell surface receptor that plays a crucial role in cell adhesion and signaling. Its expression is typically low in healthy epithelial tissues but is significantly upregulated in response to injury, inflammation, and in various cancers. A primary function of αvβ6 is the activation of latent TGF-β, a potent profibrotic cytokine.

Integrins, including αvβ6, exist in a dynamic equilibrium between three main conformational states:

  • Bent-closed: A low-affinity, inactive state.

  • Extended-closed: An intermediate affinity state.

  • Extended-open: A high-affinity, active state.

The transition between these states is critical for regulating integrin activity. This compound was specifically designed to stabilize the bent-closed conformation, thereby locking the integrin in its inactive state and preventing downstream signaling.

This compound: Mechanism of Action

This compound is a zwitterionic molecule that was identified through the screening of a chemical library designed to favor the bent-closed conformation of integrins.[3][4] Its interaction with αvβ6 is highly specific, and structural studies, including X-ray crystallography, have been instrumental in elucidating the precise binding mode. These studies have revealed key interactions that allow this compound to selectively stabilize the inactive conformation of αvβ6.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with αvβ6 and its functional consequences.

Table 1: Binding Affinity and Potency of this compound

AssayDescriptionResult (IC50)
Human Serum Ligand Binding AssayMeasures the direct binding affinity of this compound to the αvβ6 integrin.9.2 nM[5]
αvβ6-mediated TGF-β1 ActivationMeasures the ability of this compound to inhibit the activation of TGF-β1 by cells expressing αvβ6.2.63 nM[5]
SMAD2/3 PhosphorylationMeasures the inhibition of the downstream signaling cascade of TGF-β activation.8.3 nM[5]

Signaling Pathway

The primary signaling pathway affected by this compound is the αvβ6-mediated activation of TGF-β. In its latent form, TGF-β is held in an inactive complex with the Latency Associated Peptide (LAP). The αvβ6 integrin binds to an RGD motif within LAP, leading to a conformational change that releases the active TGF-β. Active TGF-β then binds to its receptors (TGFβR1/2), leading to the phosphorylation of SMAD2 and SMAD3. The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis. This compound, by locking αvβ6 in its inactive state, prevents the initial activation of TGF-β, thereby inhibiting the entire downstream signaling cascade.

G cluster_0 cluster_1 Latent TGF-β Latent TGF-β αvβ6 (Extended-open) αvβ6 (Extended-open) Latent TGF-β->αvβ6 (Extended-open) Binds to αvβ6 (Bent-closed) αvβ6 (Bent-closed) αvβ6 (Bent-closed)->αvβ6 (Extended-open) Inhibited by this compound This compound This compound This compound->αvβ6 (Bent-closed) Stabilizes Active TGF-β Active TGF-β αvβ6 (Extended-open)->Active TGF-β Activates TGFβ Receptor TGFβ Receptor Active TGF-β->TGFβ Receptor Binds to p-SMAD2/3 p-SMAD2/3 TGFβ Receptor->p-SMAD2/3 Phosphorylates Nuclear Translocation Nuclear Translocation p-SMAD2/3->Nuclear Translocation SMAD4 SMAD4 SMAD4->Nuclear Translocation Gene Transcription (Fibrosis) Gene Transcription (Fibrosis) Nuclear Translocation->Gene Transcription (Fibrosis)

Figure 1. this compound inhibits the αvβ6-mediated TGF-β signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Protein Expression and Purification for X-ray Crystallography

A detailed protocol for the expression and purification of the αvβ6 integrin headpiece fragment is essential for structural studies.

  • Cell Line: Expi293F cells are commonly used for the expression of recombinant integrins.

  • Transfection: Cells are transiently transfected with expression vectors encoding the αv and β6 subunits.

  • Culture: The transfected cells are cultured in suspension for several days to allow for protein expression.

  • Purification:

    • The cell culture supernatant is clarified by centrifugation.

    • The secreted integrin headpiece is purified using affinity chromatography, often with a column containing an immobilized ligand or a specific antibody.

    • Further purification is achieved through size-exclusion chromatography to obtain a homogenous protein sample.

Co-crystallization of this compound with αvβ6

Obtaining high-quality crystals of the this compound-αvβ6 complex is critical for determining the three-dimensional structure of the interaction.

  • Complex Formation: Purified αvβ6 headpiece is incubated with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that test different precipitants, buffers, and additives.

  • Optimization: Promising crystallization conditions are optimized by varying the concentrations of the components, temperature, and crystallization method (e.g., hanging drop, sitting drop vapor diffusion).

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source to collect diffraction data.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of this compound to αvβ6 in solution.

G Prepare Reagents Prepare Reagents Titrate this compound Titrate this compound Prepare Reagents->Titrate this compound Fluorescent tracer + αvβ6 protein Incubate Incubate Titrate this compound->Incubate Add serial dilutions of this compound Measure FP Measure FP Incubate->Measure FP Allow to reach equilibrium Data Analysis Data Analysis Measure FP->Data Analysis Generate binding curve and calculate IC50

Figure 2. Workflow for the Fluorescence Polarization (FP) binding assay.
  • Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe (tracer) that binds to αvβ6. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger αvβ6 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. This compound competes with the tracer for binding to αvβ6, causing a decrease in polarization in a concentration-dependent manner.

  • Reagents:

    • Purified αvβ6 protein.

    • A fluorescently labeled ligand that binds to αvβ6 (tracer).

    • This compound.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of αvβ6 protein and the fluorescent tracer are added to the wells of a microplate.

    • Serial dilutions of this compound are then added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as fluorescence polarization versus the concentration of this compound, and the IC50 value is determined by fitting the data to a suitable binding model.

Cell-Based TGF-β Activation Assay

This assay assesses the functional ability of this compound to inhibit αvβ6-mediated activation of TGF-β in a cellular context.

  • Cell Lines:

    • An epithelial cell line that expresses high levels of αvβ6 (e.g., A549 lung carcinoma cells).

    • A reporter cell line that produces a measurable signal (e.g., luciferase) in response to active TGF-β.

  • Procedure:

    • The αvβ6-expressing cells and the reporter cells are co-cultured.

    • The cells are treated with varying concentrations of this compound.

    • After an incubation period, the reporter signal (e.g., luminescence) is measured.

    • The results are expressed as the percentage of inhibition of TGF-β activation relative to untreated controls, and the IC50 value is calculated.

Western Blot for Phospho-SMAD2/3

This method is used to confirm that this compound inhibits the downstream signaling of the TGF-β pathway.

G Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Treat cells with TGF-β +/- this compound SDS-PAGE SDS-PAGE Lysis->SDS-PAGE Extract proteins Transfer Transfer SDS-PAGE->Transfer Separate proteins by size Immunoblot Immunoblot Transfer->Immunoblot Transfer to membrane Detection Detection Immunoblot->Detection Probe with antibodies for p-SMAD2/3

Figure 3. Western blot workflow for detecting phospho-SMAD2/3.
  • Cell Treatment: Cells expressing αvβ6 are pre-treated with different concentrations of this compound, followed by stimulation with a source of latent TGF-β.

  • Protein Extraction: The cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated forms of SMAD2 and SMAD3.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of phosphorylated SMAD2/3, is detected using an imaging system.

Conclusion

This compound represents a significant achievement in the rational design of conformation-specific integrin inhibitors. Its ability to selectively stabilize the bent-closed, inactive state of αvβ6 provides a powerful mechanism for inhibiting the profibrotic TGF-β pathway. Although its clinical development was discontinued, the detailed characterization of this compound has provided invaluable insights into the structural biology and pharmacology of αvβ6 integrin. The data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers in the fields of fibrosis, oncology, and integrin biology, and this compound continues to be an important chemical probe for dissecting the roles of αvβ6 in health and disease.

References

MORF-627: A Technical Guide to a Potent Research Tool in Integrin Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MORF-627, a selective, orally active inhibitor of the integrin αvβ6, stands as a significant research tool for the exploration of integrin biology, particularly in the context of fibrotic diseases. Developed by Morphic Therapeutic, this compound was initially investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) due to its targeted inhibition of the TGF-β signaling pathway.[1] While its clinical development was halted due to on-target oncogenic toxicity observed in preclinical studies, the compound's high potency and selectivity make it an invaluable asset for in vitro and in vivo studies aimed at dissecting the complex roles of the αvβ6 integrin.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its research applications.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the integrin αvβ6.[4][5] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in a variety of physiological and pathological processes. The αvβ6 integrin is of particular interest as it is a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3] By inhibiting αvβ6, this compound effectively blocks the activation of TGF-β and the subsequent downstream signaling cascades implicated in fibrosis.[1]

The development of this compound was guided by structure-based drug design to optimize its potency and selectivity.[1] A key feature of its mechanism is the stabilization of the "bent-closed" conformation of the αvβ6 integrin, a novel approach to modulating integrin activity.[1]

Quantitative Data

The following tables summarize the key in vitro potency and activity of this compound.

ParameterValue (IC50)Assay
Integrin αvβ6 Inhibition9.2 nMHuman Serum Ligand Binding Assay
αvβ6-mediated TGF-β1 Activation Inhibition2.63 nMTGF-β1 Activation Assay
SMAD2/3 Phosphorylation Inhibition8.3 nMSMAD2/3 Phosphorylation Assay
Table 1: In Vitro Potency of this compound. Data sourced from MedchemExpress.[5]

Signaling Pathway and Mechanism of Action

The αvβ6 integrin plays a pivotal role in the activation of latent TGF-β. The diagram below illustrates the signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

G cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell Latent_TGF_beta Latent TGF-β (LAP-TGF-β) alpha_v_beta_6 αvβ6 Integrin (Bent-Closed) Latent_TGF_beta->alpha_v_beta_6 Binding Active_TGF_beta Active TGF-β alpha_v_beta_6->Active_TGF_beta Conformational Change & Activation TGF_beta_Receptor TGF-β Receptor Active_TGF_beta->TGF_beta_Receptor Activation SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription MORF_627 This compound MORF_627->alpha_v_beta_6 Stabilizes Bent-Closed Conformation

Figure 1: this compound Inhibition of the αvβ6-TGF-β Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information available from the primary literature.

Human Serum Ligand Binding Assay

This assay is designed to determine the IC50 value of this compound for the inhibition of ligand binding to the αvβ6 integrin.

Materials:

  • Recombinant human αvβ6 integrin

  • Biotinylated ligand (e.g., fibronectin or a specific peptide)

  • Streptavidin-coated plates

  • This compound at various concentrations

  • Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

  • Wash buffer

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Protocol:

  • Coat streptavidin plates with biotinylated ligand and incubate.

  • Wash plates to remove unbound ligand.

  • Add recombinant human αvβ6 integrin to the plates.

  • Add this compound at a range of concentrations and incubate.

  • Wash plates to remove unbound integrin and inhibitor.

  • Add detection antibody and incubate.

  • Wash plates and add substrate.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

αvβ6-mediated TGF-β1 Activation Assay

This cell-based assay measures the ability of this compound to inhibit the activation of latent TGF-β1 by cells expressing αvβ6.

Materials:

  • A cell line engineered to express high levels of αvβ6 (e.g., A549 cells)

  • Latent TGF-β1

  • A TGF-β1 reporter cell line (e.g., TMLC cells, which contain a luciferase reporter construct driven by a TGF-β-responsive promoter)

  • This compound at various concentrations

  • Cell culture medium

  • Luciferase assay reagent

Protocol:

  • Seed the αvβ6-expressing cells in a multi-well plate and allow them to adhere.

  • Add latent TGF-β1 to the cells.

  • Add this compound at a range of concentrations and incubate.

  • Transfer the conditioned medium from the αvβ6-expressing cells to the TGF-β1 reporter cells.

  • Incubate the reporter cells to allow for luciferase expression.

  • Lyse the reporter cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 value based on the inhibition of luciferase activity.

SMAD2/3 Phosphorylation Assay

This assay quantifies the inhibition of TGF-β-induced SMAD2/3 phosphorylation in the presence of this compound.

Materials:

  • A suitable cell line (e.g., HaCaT cells)

  • Recombinant human TGF-β1

  • This compound at various concentrations

  • Cell lysis buffer

  • Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

  • Western blot reagents or ELISA kit

Protocol (Western Blot):

  • Culture cells to sub-confluency.

  • Pre-treat cells with this compound at various concentrations.

  • Stimulate cells with TGF-β1.

  • Lyse the cells and collect the protein lysate.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with anti-phospho-SMAD2/3 and anti-total-SMAD2/3 antibodies.

  • Visualize the bands and quantify the band intensities.

  • Calculate the ratio of phosphorylated to total SMAD2/3 and determine the IC50 of this compound.

Bleomycin-Induced Mouse Lung Fibrosis Model

This in vivo model is used to assess the efficacy of this compound in a preclinical model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice

  • Bleomycin (B88199) sulfate

  • This compound formulation for oral administration

  • Vehicle control

Protocol:

  • Anesthetize mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.

  • Administer this compound or vehicle orally, once or twice daily, for a specified period (e.g., 14-21 days).

  • At the end of the treatment period, euthanize the mice and collect lung tissue.

  • Assess the extent of fibrosis by:

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis (e.g., using the Ashcroft score).

    • Biochemical analysis: Measure the hydroxyproline (B1673980) content of the lung tissue as an indicator of total collagen.

    • Gene expression analysis: Quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.

Preclinical Research Workflow

The following diagram outlines a typical preclinical research workflow for evaluating a selective integrin inhibitor like this compound.

G Start Start: Compound Identification In_Vitro_Screening In Vitro Screening - Binding Affinity (IC50) - Functional Assays (TGF-β activation) - Selectivity Profiling Start->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization In_Vitro_ADME In Vitro ADME - Permeability - Metabolic Stability In_Vitro_ADME->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat) Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Bleomycin-induced lung fibrosis) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Tox Preclinical Toxicology - 28-day Safety Studies (Rodent, Non-human primate) In_Vivo_Efficacy->Preclinical_Tox IND_Enabling IND-Enabling Studies Preclinical_Tox->IND_Enabling End Clinical Development (Halted for this compound) IND_Enabling->End

Figure 2: Preclinical Research Workflow for an Integrin Inhibitor.

Preclinical Safety and Rationale for Discontinuation

Preclinical safety studies of this compound in cynomolgus monkeys revealed an unexpected on-target toxicity.[2] After 28 days of oral administration, the compound induced epithelial proliferative changes in the urinary bladder, leading to the formation of tumors.[2][6] This effect was attributed to the potent inhibition of TGF-β signaling, which plays a homeostatic role in regulating epithelial cell proliferation.[2] Despite being non-genotoxic in in vitro assays, the rapid induction of tumors led to the discontinuation of its clinical development.[3][6]

This compound as a Research Tool

Despite its failure to advance to clinical trials, this compound remains a highly valuable tool for researchers. Its utility lies in:

  • High Potency and Selectivity: this compound's specific and potent inhibition of αvβ6 allows for precise investigation of this integrin's function without significant off-target effects.[2][5]

  • Mechanism of Action: As a stabilizer of the inactive "bent-closed" conformation, it can be used to study the conformational dynamics of integrin activation.[1]

  • In Vivo and In Vitro Applications: Its oral bioavailability and demonstrated efficacy in preclinical models make it suitable for a wide range of experimental designs.[2][5]

  • Understanding TGF-β Biology: The on-target toxicity of this compound provides a unique model to study the role of αvβ6-mediated TGF-β activation in tissue homeostasis and tumorigenesis.[2][3]

Conclusion

This compound is a potent and selective inhibitor of the αvβ6 integrin that, while unsuitable for therapeutic use due to on-target toxicity, serves as an exceptional research tool. Its well-characterized mechanism of action and robust in vitro and in vivo activity provide researchers with a powerful means to investigate the multifaceted roles of αvβ6 integrin and TGF-β signaling in health and disease. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of integrin biology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with MORF-627

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-627 is a potent and selective, orally active small molecule inhibitor of the integrin αvβ6.[1] Integrin αvβ6 plays a crucial role in tissue fibrosis by activating transforming growth factor-beta (TGF-β). This compound was developed as a potential therapeutic for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting this pathway.[1] The compound inhibits the αvβ6 integrin by stabilizing its bent-closed, inactive conformation.[2] Despite promising preclinical efficacy, the clinical development of this compound was halted due to on-target oncogenic toxicity observed in preclinical safety studies, specifically the induction of urothelial tumors in non-human primates.[1][3] This adverse effect is attributed to the sustained inhibition of TGF-β signaling, a key regulator of epithelial cell proliferation.[3][4]

These application notes provide a summary of the in vitro pharmacological data for this compound and detailed protocols for key experiments to assess its activity and mechanism of action.

Quantitative Data Summary

The following table summarizes the key in vitro potency values for this compound in blocking the integrin αvβ6-mediated TGF-β signaling pathway.

Assay TypeTarget/Process MeasuredReported IC50 (nM)
Ligand Binding AssayIntegrin αvβ6 binding9.2
TGF-β1 Activation Assayαvβ6-mediated TGF-β1 activation2.63
SMAD2/3 Phosphorylation AssayTGF-β-induced SMAD2/3 phosphorylation    8.3

Data sourced from MedchemExpress.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of the integrin αvβ6-mediated TGF-β signaling pathway.

MORF627_Pathway cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell Latent_TGFb Latent TGF-β (LAP-TGF-β) Integrin_avB6 Integrin αvβ6 Latent_TGFb->Integrin_avB6 Binding Active_TGFb Active TGF-β Integrin_avB6->Active_TGFb Activation TGFbR TGF-β Receptor SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Tx Gene Transcription (e.g., Fibrosis-related genes) Nucleus->Gene_Tx MORF627 This compound MORF627->Integrin_avB6 Inhibition Active_TGFb->TGFbR Binding

Mechanism of this compound Action

Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the activity of this compound. These are representative protocols based on standard methodologies.

Integrin αvβ6 Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to the human integrin αvβ6 receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a labeled ligand for binding to purified integrin αvβ6 coated on a microplate.

Materials:

  • Recombinant human integrin αvβ6

  • Biotinylated ligand (e.g., biotinylated fibronectin or a specific peptide)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 96-well high-binding microplates

  • Assay Buffer: Tris-buffered saline (TBS) with 1 mM MnCl2, 0.1% BSA

  • Wash Buffer: TBS with 0.05% Tween-20

  • Stop Solution: 1 M H2SO4

  • This compound stock solution (e.g., 10 mM in DMSO)

Workflow Diagram:

Binding_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Integrin αvβ6 Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Compound Add serial dilutions of this compound Block->Add_Compound Add_Ligand Add biotinylated ligand Add_Compound->Add_Ligand Incubate_1 Incubate Add_Ligand->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_SA_HRP Add Streptavidin-HRP Wash_1->Add_SA_HRP Incubate_2 Incubate Add_SA_HRP->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_TMB Add TMB substrate Wash_2->Add_TMB Incubate_3 Incubate in dark Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

References

Application Notes and Protocols for Assessing MORF-627 Efficacy in Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of MORF-627, a selective inhibitor of the αvβ6 integrin, in preclinical fibrosis models.

Introduction to this compound and its Mechanism of Action in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.[1] A key mediator of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway.[2][3][4] this compound is a potent, orally bioavailable small molecule inhibitor that selectively targets the αvβ6 integrin.[5][6][7][8][9] The αvβ6 integrin is a key activator of latent TGF-β, particularly in epithelial cells.[3] this compound functions by stabilizing the inactive, bent-closed conformation of the αvβ6 integrin, thereby preventing the activation of TGF-β.[8] This targeted inhibition of TGF-β activation at the site of tissue injury makes this compound a promising, albeit developmentally challenged, therapeutic agent for fibrotic diseases.[7][8][9][10] Specifically, this compound has been shown to inhibit αvβ6-mediated TGF-β1 activation and the subsequent phosphorylation of SMAD2/3, key downstream effectors in the canonical TGF-β signaling pathway.[5]

Preclinical evaluation of this compound has primarily been conducted in the bleomycin-induced model of pulmonary fibrosis.[5][8] While showing efficacy in these models, the development of this compound was halted due to observations of urinary bladder tumors in non-human primates, a toxicity thought to be linked to the profound and sustained inhibition of TGF-β signaling in the bladder urothelium.[8][10]

Key Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of fibrosis.

cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell cluster_nucleus Nucleus Latent_TGF_beta Latent TGF-β avB6_active αvβ6 Integrin (Active) Latent_TGF_beta->avB6_active Binds avB6_inactive αvβ6 Integrin (Inactive) avB6_inactive->avB6_active Activation TGF_beta_R TGF-β Receptor avB6_active->TGF_beta_R Activates Latent TGF-β MORF_627 This compound MORF_627->avB6_inactive Stabilizes Inactive State pSMAD2_3 pSMAD2/3 TGF_beta_R->pSMAD2_3 Phosphorylates SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) SMAD_complex->Gene_Expression Translocates & Induces Fibrotic_Response Fibrosis Gene_Expression->Fibrotic_Response

Caption: this compound inhibits fibrosis by blocking αvβ6 integrin-mediated TGF-β activation.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

AssayDescriptionIC50 (nM)Reference
Human Serum Ligand BindingMeasures the ability of this compound to inhibit the binding of a ligand to αvβ6 integrin in human serum.9.2[5]
TGF-β1 ActivationMeasures the inhibition of αvβ6-mediated activation of latent TGF-β1.2.63[5]
SMAD2/3 PhosphorylationMeasures the inhibition of downstream TGF-β signaling, specifically the phosphorylation of SMAD2/3.8.3[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in fibrosis models are provided below.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most common and well-characterized model for preclinical testing of anti-fibrotic agents for pulmonary fibrosis.[11]

Experimental Workflow

Start Start Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Start->Acclimatization Induction Fibrosis Induction: Intratracheal Bleomycin (B88199) (1.5 - 3.0 U/kg) Acclimatization->Induction Treatment Treatment Initiation (Day 7-14): - Vehicle Control - this compound (Oral Gavage) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment->Monitoring Termination Euthanasia & Sample Collection (Day 21 or 28) Monitoring->Termination Analysis Efficacy Assessment: - Histology - Hydroxyproline (B1673980) Assay - IHC/IF - qPCR Termination->Analysis End End Analysis->End

Caption: Workflow for assessing this compound in a bleomycin-induced lung fibrosis model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[11]

  • Fibrosis Induction:

    • Anesthetize mice (e.g., with isoflurane).

    • Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5-3.0 U/kg) in sterile saline.

    • Control animals receive sterile saline only.

  • This compound Administration:

    • Treatment should begin after the initial inflammatory phase, typically between day 7 and 14 post-bleomycin instillation.[11]

    • Administer this compound orally (e.g., via gavage) at the desired dose(s) once or twice daily. The vehicle used for this compound should be administered to the control group.

  • Monitoring:

    • Monitor animal body weight and clinical signs of distress daily.

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize animals and collect lung tissue.

    • Histological Analysis:

      • Fix one lung lobe in 10% neutral buffered formalin for 24 hours.

      • Embed in paraffin (B1166041) and section at 5 µm.

      • Stain sections with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.[12][13][14][15][16][17]

      • Quantify fibrosis using the semi-quantitative Ashcroft scoring method or automated digital image analysis to determine the percentage of fibrotic area.[14][17]

    • Biochemical Analysis (Hydroxyproline Assay):

      • Harvest a portion of the lung (e.g., the right lung) and freeze it.

      • Hydrolyze the lung tissue in 6N HCl at 110°C for 18-24 hours.

      • Measure the hydroxyproline content using a colorimetric assay. This provides a quantitative measure of total collagen content.[11][16]

    • Immunohistochemistry (IHC) / Immunofluorescence (IF):

      • Stain lung sections for markers of myofibroblast differentiation, such as α-smooth muscle actin (α-SMA).[18]

      • Stain for specific ECM components like Collagen I or Fibronectin.

    • Gene Expression Analysis (qPCR):

      • Isolate RNA from a portion of the lung tissue.

      • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of pro-fibrotic genes such as Col1a1 (Collagen I), Acta2 (α-SMA), Tgf-β1, and Timp1.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice or Rats

This is a widely used model of toxicant-induced liver fibrosis.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Fibrosis Induction:

    • Administer CCl4 (typically diluted in corn oil or olive oil) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.[19]

    • The dose of CCl4 needs to be optimized based on the animal strain and desired severity of fibrosis.

  • This compound Administration:

    • This compound can be administered orally on a daily basis, either starting concurrently with CCl4 administration (prophylactic) or after a period of CCl4 induction to model a therapeutic intervention.

  • Endpoint Analysis:

    • At the end of the study period, collect blood and liver tissue.

    • Serum Analysis: Measure liver enzymes (ALT, AST) to assess liver injury.

    • Histological Analysis:

      • Fix liver tissue in formalin and embed in paraffin.

      • Stain sections with Picrosirius Red or Masson's Trichrome.

      • Quantify the collagen proportional area (CPA) using digital image analysis.[15]

    • Biochemical Analysis (Hydroxyproline Assay):

      • Determine the hydroxyproline content of a portion of the liver tissue as described in Protocol 1.

    • Gene Expression Analysis (qPCR):

      • Analyze the expression of pro-fibrotic genes in liver tissue, such as Col1a1, Acta2, Tgf-β1, and Timp1.

Protocol 3: In Vitro Assessment of this compound on Fibroblast Activation

This protocol assesses the direct effect of this compound on the activation of fibroblasts, a key cell type in fibrosis.

Methodology:

  • Cell Culture:

    • Culture primary human lung fibroblasts (e.g., NHLF) or a fibroblast cell line (e.g., NIH/3T3).

  • Experimental Setup:

    • Seed cells in appropriate culture plates.

    • Starve cells in low-serum media for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (2-5 ng/mL), for 24-48 hours.

  • Endpoint Analysis:

    • Immunofluorescence for α-SMA:

      • Fix and permeabilize the cells.

      • Stain for α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblast differentiation.

      • Quantify the fluorescence intensity or the percentage of α-SMA-positive cells.

    • Western Blotting:

      • Lyse the cells and perform Western blotting to analyze the protein levels of α-SMA, Collagen I, and phosphorylated SMAD2/3.

    • qPCR:

      • Isolate RNA and perform qPCR to measure the gene expression of ACTA2, COL1A1, and other fibrosis-related genes.

    • Collagen Secretion Assay:

      • Measure the amount of soluble collagen secreted into the cell culture supernatant using a Sircol collagen assay.[20]

Conclusion

The protocols and information provided here offer a robust framework for the preclinical assessment of this compound and other anti-fibrotic compounds that target the αvβ6/TGF-β axis. A multi-faceted approach, combining in vivo models with in vitro and ex vivo assays, is crucial for a comprehensive evaluation of efficacy. While this compound itself did not proceed to clinical trials due to safety concerns, the methodologies for evaluating its efficacy remain highly relevant for the development of new anti-fibrotic therapies.

References

Application Notes and Protocols for MORF-627 in TGF-β Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-627 is a potent and selective, orally active small molecule inhibitor of integrin αvβ6. It was developed to target the transforming growth factor-beta (TGF-β) signaling pathway, a key driver in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This compound functions by stabilizing the bent-closed, inactive conformation of the αvβ6 integrin, thereby preventing the activation of latent TGF-β. While promising in preclinical efficacy models, the development of this compound was halted due to oncogenic toxicity observed in non-human primate studies. Nevertheless, this compound remains a valuable tool for in vitro and in vivo research to further elucidate the role of αvβ6-mediated TGF-β activation in fibrosis and cancer biology.

These application notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in studying the TGF-β signaling pathway.

Mechanism of Action

The TGF-β signaling cascade is initiated by the release of active TGF-β from its latent complex. The integrin αvβ6 plays a crucial role in this activation process by binding to the RGD motif within the latency-associated peptide (LAP) of the latent TGF-β complex. This interaction induces a conformational change that liberates active TGF-β, allowing it to bind to its receptors (TGFβRI and TGFβRII) on the cell surface. Receptor binding triggers the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular processes.

This compound selectively binds to the αvβ6 integrin, stabilizing its inactive conformation. This prevents the integrin from binding to the latent TGF-β complex, thereby inhibiting the release of active TGF-β and blocking downstream SMAD signaling.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent TGF-β Latent TGF-β Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β Activation αvβ6 Integrin αvβ6 Integrin αvβ6 Integrin->Active TGF-β Mediates TGF-β Receptors (I & II) TGF-β Receptors (I & II) Active TGF-β->TGF-β Receptors (I & II) Binds This compound This compound This compound->αvβ6 Integrin Inhibits p-SMAD2/3 p-SMAD2/3 TGF-β Receptors (I & II)->p-SMAD2/3 Phosphorylates SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Activity of this compound
AssayDescriptionIC50 (nM)Reference
Human Serum Ligand BindingMeasures the ability of this compound to inhibit the binding of a ligand to αvβ6 integrin in human serum.9.2[1]
αvβ6-mediated TGF-β1 ActivationQuantifies the inhibition of latent TGF-β1 activation by cells expressing αvβ6 integrin.2.63[1]
SMAD2/3 PhosphorylationMeasures the inhibition of TGF-β-induced phosphorylation of SMAD2/3 in cells.8.3[1]
Preclinical Safety of this compound
Study TypeSpeciesDosageObservationReference
28-Day Oral ToxicityCynomolgus Monkeys180/120 mg/kg/dayRapid induction of early-stage invasive urothelial carcinoma in 2 of 6 animals.[2]
In Vitro Genetic Toxicology-Not ApplicableNon-genotoxic in Ames and chromosomal aberration assays.[2]

Experimental Protocols

In Vitro TGF-β1 Activation Assay (Luciferase Reporter)

This protocol is designed to quantify the ability of this compound to inhibit αvβ6-mediated activation of latent TGF-β1 using a co-culture system with a reporter cell line.

experimental_workflow_tgf_activation cluster_workflow Experimental Workflow A Co-culture αvβ6-expressing cells and TMLC reporter cells B Treat with this compound (dose-response) A->B C Incubate for 16-24 hours B->C D Lyse cells and measure luciferase activity C->D E Calculate IC50 D->E

Caption: Workflow for TGF-β activation assay.

Materials:

  • αvβ6-expressing cells (e.g., SW480-β6)

  • TMLC (Transformed Mink Lung Epithelial Cells) reporter cells (stably transfected with a TGF-β responsive luciferase construct)

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed αvβ6-expressing cells (e.g., 1.5 x 10^4 cells/well) and TMLC reporter cells (e.g., 1.0 x 10^4 cells/well) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Plot the luciferase activity against the concentration of this compound and determine the IC50 value using a suitable software.

SMAD2/3 Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

  • A suitable cell line that responds to TGF-β stimulation (e.g., A549, HaCaT)

  • This compound

  • Recombinant human TGF-β1

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control and a TGF-β1 stimulated control without this compound.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to total SMAD2/3 and the loading control.

Bleomycin-Induced Lung Fibrosis Model in Mice

This in vivo protocol is used to evaluate the anti-fibrotic efficacy of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • This compound formulated for oral administration

  • Vehicle control

  • Surgical and dosing equipment

Protocol:

  • Anesthetize the mice.

  • Induce lung fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.

  • Administer this compound orally at the desired dose(s) daily, starting from day 1 or as a therapeutic intervention from a later time point (e.g., day 7 or 14). A vehicle control group should be included.

  • Monitor the mice for body weight changes and clinical signs.

  • At the end of the study (e.g., day 21 or 28), euthanize the mice and collect the lungs.

  • Assess the extent of fibrosis by:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline (B1673980) Assay: Hydrolyze the other lung lobe and measure the hydroxyproline content, which is a quantitative measure of collagen.

Urothelial Cell Proliferation Assay

This protocol is designed to investigate the effect of this compound on the proliferation of primary human urothelial cells, a critical aspect considering its observed toxicity.

Materials:

  • Primary human urothelial cells

  • This compound

  • Recombinant human TGF-β1

  • Cell proliferation assay kit (e.g., MTT, BrdU, or CellTiter-Glo)

  • 96-well plates

  • Cell culture medium for urothelial cells

Protocol:

  • Seed primary human urothelial cells in a 96-well plate and allow them to attach.

  • Treat the cells with a dose-response of this compound.

  • For rescue experiments, co-treat a set of wells with this compound and exogenous TGF-β1 (e.g., 5 ng/mL).

  • Include appropriate controls: vehicle control, and TGF-β1 alone.

  • Incubate the cells for 3-6 days.

  • Assess cell proliferation using a chosen cell viability/proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence and calculate the percentage of proliferation relative to the vehicle control.

Important Considerations

  • Toxicity: Due to the observed induction of urothelial tumors in primates, appropriate safety precautions should be taken when handling this compound, especially in in vivo studies. The on-target effect of inhibiting TGF-β signaling in certain epithelial tissues can lead to hyperproliferation.

  • Tool Compound: this compound is a valuable tool for studying the biology of αvβ6 integrin and its role in TGF-β activation. However, its toxicological profile makes it unsuitable for therapeutic development.

  • Protocol Optimization: The provided protocols are general guidelines. Researchers should optimize the specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental setup.

By utilizing this compound with these protocols, researchers can further investigate the intricate roles of the αvβ6 integrin and TGF-β signaling in health and disease.

References

Application Notes & Protocols: Utilizing MORF-627 for Investigating the Role of αvβ6 in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrin αvβ6 is a cell surface receptor predominantly expressed on epithelial cells, where it plays a critical role in tissue homeostasis and repair. In the context of pathology, its expression is significantly upregulated during tissue injury and in various fibrotic diseases.[1][2] A primary function of αvβ6 is the activation of latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3] The binding of αvβ6 to the RGD motif within the latent TGF-β complex induces a conformational change that releases the active cytokine, initiating downstream signaling cascades that drive fibroblast differentiation, extracellular matrix deposition, and the progression of fibrosis.[4][5] This mechanism has implicated αvβ6 as a key mediator in the pathogenesis of fibrosis in multiple organs, including the lungs, liver, and intestines.[1][3][6]

MORF-627 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the αvβ6 integrin.[7][8] It functions by stabilizing the inactive, bent-closed conformation of the receptor, thereby preventing it from binding to and activating latent TGF-β.[4][7] Although preclinical studies demonstrated its efficacy in models of lung fibrosis, its development was halted due to on-target toxicity, specifically the induction of urothelial tumors in non-human primates.[9][10][11]

Despite this, this compound remains an invaluable tool compound for the scientific community.[4][7][12] These application notes provide detailed protocols and guidance for researchers to utilize this compound to investigate the biological role of αvβ6 in various fibrotic diseases, with a strong emphasis on appropriate experimental design and safety monitoring.

This compound Compound Profile

The key pharmacological and biochemical properties of this compound are summarized below. This data is essential for designing robust in vitro and in vivo experiments.

ParameterValueReference
Target Integrin αvβ6[7]
Mechanism of Action Stabilizes the bent-closed (inactive) conformation of αvβ6[4][7][13]
Modality Small Molecule Inhibitor[7]
IC50 (Ligand Binding) 9.2 nM (human serum)[8]
IC50 (TGF-β1 Activation) 2.63 nM[8]
IC50 (SMAD2/3 Phosphorylation) 8.3 nM[8]
Bioavailability Orally active[8][13]
Known In Vivo Efficacy Ameliorates bleomycin-induced lung fibrosis in mice[8][11]
Known In Vivo Toxicity Induced urothelial carcinoma in cynomolgus monkeys (28-day study)[11][13]

Key Signaling Pathways Involving αvβ6

Understanding the signaling pathways mediated by αvβ6 is crucial for interpreting experimental results. This compound primarily targets the canonical TGF-β pathway, but αvβ6 has also been linked to other signaling cascades.

TGF_beta_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Latent_TGF_beta Latent TGF-β (LAP-TGF-β) avb6 Integrin αvβ6 Latent_TGF_beta->avb6 Binds RGD motif in LAP Active_TGF_beta Active TGF-β avb6->Active_TGF_beta Conformational Change & Release TGFbR TGF-β Receptor (I & II) pSMAD p-SMAD2/3 TGFbR->pSMAD Phosphorylation SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Fibrotic_Genes Fibrotic Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Fibrotic_Genes Nuclear Translocation MORF_627 This compound MORF_627->avb6 Inhibition Active_TGF_beta->TGFbR

Caption: Canonical αvβ6-mediated activation of the TGF-β/SMAD signaling pathway leading to fibrosis.

FAK_AKT_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM_Ligands ECM Ligands avb6 Integrin αvβ6 ECM_Ligands->avb6 FAK FAK avb6->FAK Activation p_FAK p-FAK FAK->p_FAK Autophosphorylation AKT AKT p_FAK->AKT via PI3K p_AKT p-AKT AKT->p_AKT Phosphorylation Fibrosis Intestinal Fibrosis p_AKT->Fibrosis Promotes MORF_627 This compound MORF_627->avb6 Inhibition

Caption: Proposed αvβ6-mediated activation of the FAK/AKT signaling pathway in intestinal fibrosis.[6]

Application Notes

Application 1: In Vitro Assessment of αvβ6 Function

This compound can be used to dissect the contribution of αvβ6-mediated TGF-β activation in various cell culture systems.

  • Cell Types: Primary epithelial cells, fibroblasts, or organoids derived from tissues of interest (e.g., lung, liver, kidney, intestine).

  • Experimental Aims:

    • Confirm αvβ6-dependent TGF-β activation by treating αvβ6-expressing cells with latent TGF-β in the presence and absence of this compound.

    • Quantify the downstream effects of αvβ6 inhibition on fibrotic markers.

  • Key Assays:

    • SMAD Phosphorylation: Measure levels of phosphorylated SMAD2/3 via Western blot or ELISA following treatment with this compound.

    • Gene Expression: Use RT-qPCR to analyze changes in the expression of fibrotic genes such as COL1A1, COL3A1, and ACTA2 (α-SMA).

    • Protein Expression: Use Western blot or immunofluorescence to assess protein levels of collagen and α-SMA.

Application 2: Investigating αvβ6 in Ex Vivo and In Vivo Models

This compound is a valuable tool for validating the role of αvβ6 in more complex, physiologically relevant models of fibrosis.

  • Ex Vivo Models:

    • Precision-Cut Tissue Slices: Use precision-cut lung, liver, or kidney slices from diseased human tissue or animal models. This allows for studying the drug's effect in a native tissue microenvironment. Treat slices with this compound and assess fibrotic endpoints.

  • In Vivo Animal Models:

    • This compound can be used to probe the therapeutic potential of αvβ6 inhibition in various models of organ fibrosis.

    • Lung Fibrosis: Bleomycin-induced or silica-induced pulmonary fibrosis.[8][11]

    • Liver Fibrosis: Carbon tetrachloride (CCl4)-induced fibrosis or bile duct ligation (BDL) model.

    • Intestinal Fibrosis: Trinitrobenzene sulfonic acid (TNBS)-induced colitis.

    • Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO) model.

Mandatory Consideration: On-Target Toxicity Monitoring

The urothelial tumors observed in the 28-day cynomolgus monkey study are believed to be an on-target effect of inhibiting αvβ6-mediated TGF-β activation, which disrupts the homeostatic regulation of epithelial cell proliferation.[11][13]

CRITICAL: Any in vivo study using this compound or other potent αvβ6 inhibitors must include rigorous monitoring for proliferative changes in epithelial tissues, especially the urinary bladder.

  • Recommendation: At the termination of any in vivo experiment, the urinary bladder should be collected, fixed, and subjected to detailed histopathological analysis by a qualified pathologist.

  • Monitoring: Look for signs of urothelial hyperplasia, dysplasia, or carcinoma in situ.

Experimental Protocols

Protocol 1: In Vitro SMAD2/3 Phosphorylation Assay

This protocol details how to measure the inhibitory effect of this compound on latent TGF-β-induced SMAD phosphorylation in αvβ6-expressing cells (e.g., A549 lung carcinoma cells).

  • Cell Plating: Seed A549 cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare a dilution series of this compound (e.g., 0.1 nM to 1 µM) in a serum-free medium. Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • TGF-β Stimulation: Add recombinant latent TGF-β1 to each well at a final concentration of 1 ng/mL.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells directly in the well using 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the lysate, collect it in a microfuge tube, and clarify by centrifugation. Determine the protein concentration using a BCA assay.

  • Western Blot: Perform SDS-PAGE and Western blot analysis using primary antibodies against phospho-SMAD2/3 and total SMAD2/3 (as a loading control).

Protocol 2: General In Vivo Protocol for Fibrosis Models

This protocol provides a general framework. Specific details (e.g., induction method, dose, timing) must be optimized for each fibrosis model. The bleomycin-induced lung fibrosis model is used as an example.

  • Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.

  • Fibrosis Induction: On Day 0, induce lung fibrosis by intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg). A control group should receive sterile saline.

  • Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (formulation details may require optimization).

  • Dosing Regimen: Begin oral gavage of this compound (e.g., 10-100 mg/kg, once or twice daily) on Day 1 (prophylactic) or Day 7-10 (therapeutic) and continue until the end of the study. The vehicle group receives the vehicle alone.

  • Monitoring: Monitor animal body weight and clinical signs daily.

  • Termination: On Day 21, euthanize the animals.

  • Sample Collection:

    • Collect blood for serum analysis.

    • Perform bronchoalveolar lavage (BAL) to assess inflammatory cells and cytokine levels.

    • Perfuse the lungs with saline. Inflate and fix the left lung lobe in 10% neutral buffered formalin for histology. Snap-freeze the right lung lobes in liquid nitrogen for biochemical and molecular analysis.

    • CRITICAL: Carefully dissect and collect the entire urinary bladder and fix it in 10% neutral buffered formalin.

  • Endpoint Analysis:

    • Histology: Stain lung sections with Masson’s Trichrome to visualize collagen deposition and score fibrosis using the Ashcroft scale.

    • Biochemistry: Quantify total lung collagen content using a Sircol assay on lung homogenates.

    • Gene Expression: Perform RT-qPCR on lung tissue homogenates for fibrotic markers.

    • Bladder Histopathology: Embed the fixed bladder, section it, stain with H&E, and have it evaluated by a veterinary pathologist for any signs of epithelial proliferation, atypia, or neoplasia.

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_Endpoints Endpoint Analysis start Plate αvβ6-expressing cells starve Serum Starve Cells start->starve pretreat Pre-treat with this compound (Dose-Response) starve->pretreat stimulate Stimulate with Latent TGF-β pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse western Western Blot (pSMAD, α-SMA) lyse->western qpcr RT-qPCR (Collagen, ACTA2) lyse->qpcr reporter Luciferase Reporter Assay lyse->reporter

Caption: A typical experimental workflow for in vitro characterization of this compound.

In_Vivo_Workflow cluster_Tissues Tissue Collection cluster_Analysis Endpoint Analysis start Induce Fibrosis in Animal Model (e.g., Bleomycin, UUO, BDL) treat Administer this compound or Vehicle (Prophylactic or Therapeutic Regimen) start->treat monitor Monitor Animal Health & Body Weight treat->monitor terminate Terminate Study & Collect Tissues monitor->terminate organ Diseased Organ (Lung, Liver, Kidney) terminate->organ bladder Urinary Bladder (MANDATORY) terminate->bladder blood Blood / Serum terminate->blood histology Organ Histology (H&E, Trichrome) organ->histology biochem Biochemical Assays (e.g., Sircol) organ->biochem pathology Bladder Histopathology (MANDATORY) bladder->pathology

Caption: A general workflow for in vivo studies using this compound, highlighting mandatory bladder analysis.

Conclusion

This compound is a potent and selective inhibitor of integrin αvβ6, making it a powerful chemical probe for investigating the role of this integrin in the pathophysiology of various fibrotic diseases. While its clinical development was halted, its value as a research tool is significant. By employing the protocols and workflows outlined in these notes, and by maintaining rigorous vigilance for the known on-target epithelial proliferative effects, researchers can safely and effectively use this compound to elucidate the complex biology of αvβ6 and validate it as a therapeutic target in fibrosis and beyond.

References

Application Notes and Protocols: Structure-Based Drug Design of MORF-627 using FEP+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-627 is a potent and highly selective, orally bioavailable inhibitor of the integrin αvβ6, a key regulator of transforming growth factor-beta (TGF-β) activation.[1][2][3] The inhibition of αvβ6-mediated TGF-β activation is a promising therapeutic strategy for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[2][3] The discovery of this compound was accelerated through a sophisticated structure-based drug design (SBDD) campaign, heavily relying on Free Energy Perturbation (FEP+) calculations to optimize potency and selectivity.[2][3] This document provides a detailed overview of the design strategy, key experimental data, and protocols relevant to the development of this compound.

This compound was designed to stabilize the bent-closed, inactive conformation of the αvβ6 integrin.[2][3] Despite demonstrating impressive preclinical efficacy, its development was halted due to toxicity observed in non-human primate studies, specifically the induction of urinary bladder tumors.[4] This on-target toxicity is believed to be linked to the sustained inhibition of TGF-β signaling in the bladder epithelium.[4] Nevertheless, this compound remains a valuable tool compound for studying αvβ6 biology and a case study in the power of computational chemistry in drug discovery.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)
Integrin αvβ6 Ligand BindingHuman9.2
αvβ6-mediated TGF-β1 ActivationHuman2.63
SMAD2/3 PhosphorylationHuman8.3

Data sourced from MedchemExpress.[1]

Table 2: Preclinical Pharmacokinetic Profile of this compound in Cynomolgus Monkey

Dose (mg/kg/day)Cmax (µM) at Day 28
302.6
1207.8

This data indicates that plasma concentrations exceeded the cellular IC50 for αvβ6.[4]

Signaling Pathway and Drug Design Workflow

The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and the structure-based drug design workflow employed in its discovery.

TGF_beta_signaling cluster_membrane Cell Membrane Integrin_avb6 Integrin αvβ6 Active_TGFb Active TGF-β1 Integrin_avb6->Active_TGFb activates TGFbR TGF-β Receptor SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates Latent_TGFb Latent TGF-β1 Latent_TGFb->Integrin_avb6 binds Active_TGFb->TGFbR binds MORF_627 This compound MORF_627->Integrin_avb6 inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Nucleus Nucleus pSMAD23->Nucleus translocates Gene_Transcription Fibrotic Gene Transcription Nucleus->Gene_Transcription promotes

Caption: TGF-β signaling pathway inhibited by this compound.

SBDD_Workflow HTS High-Throughput Screening (Bent-Closed Conformation Stabilizers) Hit_ID Hit Identification HTS->Hit_ID Crystal_Structure Co-crystal Structure Determination (PDB: 9CZF) Hit_ID->Crystal_Structure SBDD_Cycle Structure-Based Design Cycle Crystal_Structure->SBDD_Cycle FEP FEP+ Calculations (Potency & Selectivity Prediction) SBDD_Cycle->FEP Lead_Opt Lead Optimization (PK/PD Properties) SBDD_Cycle->Lead_Opt Chem_Synth Chemical Synthesis FEP->Chem_Synth Bio_Assays Biochemical & Cellular Assays Chem_Synth->Bio_Assays Bio_Assays->SBDD_Cycle MORF_627 This compound Lead_Opt->MORF_627

Caption: Structure-Based Drug Design workflow for this compound.

Experimental Protocols

FEP+ Protocol for Binding Affinity Prediction

This protocol outlines a general workflow for using Schrödinger's FEP+ to predict the relative binding affinities of novel αvβ6 inhibitors based on the this compound scaffold.

1.1. System Preparation:

  • Protein Preparation: Start with the crystal structure of αvβ6 in complex with this compound (PDB ID: 9CZF). Use the Protein Preparation Wizard in Maestro (Schrödinger Suite) to:

    • Add hydrogens, assign bond orders, and create disulfide bonds.

    • Fill in missing side chains and loops.

    • Optimize the hydrogen-bond network.

    • Perform a restrained minimization of the protein.

  • Ligand Preparation: Prepare a library of proposed analogs of this compound. Use LigPrep to:

    • Generate possible ionization and tautomeric states at a target pH of 7.4.

    • Generate low-energy 3D conformations.

1.2. FEP+ Map Setup:

  • In Maestro, create a perturbation map connecting the parent ligand (e.g., this compound) to the designed analogs. Ensure that the perturbations are chemically reasonable (e.g., single-point mutations, scaffold hopping with a common core).

1.3. FEP+ Calculation:

  • Use the FEP+ panel in Maestro to set up the calculation.

  • Solvent Model: Use the TIP3P water model.

  • Force Field: Use the OPLS_2005 force field.

  • Simulation Time: A simulation time of 5 ns per perturbation is recommended as a starting point.

  • Lambda Windows: Use a default of 12 lambda windows.

  • Run the FEP+ calculations on a GPU-accelerated system.

1.4. Analysis:

  • Analyze the calculated relative binding free energies (ΔΔG) and compare them with experimental data to assess the predictive power of the model.

  • Visualize the simulation trajectories to understand the dynamic interactions between the ligands and the protein.

Integrin αvβ6 Human Serum Ligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of test compounds against human integrin αvβ6.

2.1. Materials:

  • Recombinant human integrin αvβ6 protein.

  • Biotinylated latency-associated peptide (LAP) of TGF-β1.

  • Streptavidin-coated plates.

  • Assay buffer: Tris-buffered saline (TBS) with 1 mM MnCl2 and 0.1% BSA.

  • Wash buffer: TBS with 0.05% Tween-20.

  • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Detection reagent: HRP-conjugated anti-biotin antibody.

  • Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

2.2. Procedure:

  • Coat streptavidin plates with biotinylated LAP overnight at 4°C.

  • Wash the plates with wash buffer.

  • Block the plates with assay buffer for 1 hour at room temperature.

  • Add serially diluted test compounds to the wells.

  • Add a constant concentration of recombinant human integrin αvβ6 to all wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plates to remove unbound integrin.

  • Add HRP-conjugated anti-biotin antibody and incubate for 1 hour.

  • Wash the plates and add TMB substrate.

  • Stop the reaction with 1 M sulfuric acid and read the absorbance at 450 nm.

  • Calculate the IC50 values using a four-parameter logistic fit.

TGF-β1 Activation Assay

This protocol measures the ability of test compounds to inhibit αvβ6-mediated activation of latent TGF-β1.

3.1. Materials:

  • A549 cells (human lung carcinoma cell line) endogenously expressing αvβ6.

  • Recombinant latent TGF-β1.

  • Cell culture medium: DMEM with 10% FBS.

  • Luciferase assay reagent.

3.2. Procedure:

  • Plate A549 cells in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium containing serially diluted test compounds and a constant concentration of latent TGF-β1.

  • Co-culture with TMLC reporter cells.

  • Incubate for 16-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 values from the dose-response curve.

pSMAD2/3 Western Blot Protocol

This protocol is for detecting the inhibition of TGF-β1-induced SMAD2/3 phosphorylation in cells.

4.1. Materials:

  • A549 cells.

  • Recombinant human TGF-β1.

  • Test compounds (e.g., this compound).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.

  • HRP-conjugated secondary antibody.

  • ECL (enhanced chemiluminescence) substrate.

4.2. Procedure:

  • Plate A549 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with serially diluted test compounds for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize p-SMAD2/3 to total SMAD2/3.

Conclusion

The development of this compound exemplifies a modern structure-based drug design paradigm where computational methods, particularly FEP+, are integral to the rapid optimization of lead compounds. While the project was ultimately terminated due to on-target toxicity, the wealth of data and the methodologies employed provide valuable insights for future drug discovery efforts targeting integrins and other challenging protein classes. The detailed protocols provided herein serve as a guide for researchers aiming to apply similar strategies in their own research.

References

Application Notes and Protocols: In Silico Modeling of MORF-627 Binding to Integrin αvβ6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αvβ6 is a transmembrane heterodimeric receptor that is typically expressed at low levels in healthy epithelial tissues. However, its expression is significantly upregulated in various pathological conditions, including fibrosis and several types of cancers. This upregulation is associated with poor prognosis, making integrin αvβ6 a compelling therapeutic target. One of the key functions of integrin αvβ6 is the activation of transforming growth factor-beta (TGF-β), a potent profibrotic and pro-tumorigenic cytokine. The activation of TGF-β by integrin αvβ6 initiates a signaling cascade that promotes cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).

MORF-627 is a highly selective, orally bioavailable small molecule inhibitor of integrin αvβ6.[1][2] It was developed to treat fibrotic diseases by blocking the TGF-β pathway.[3][4] this compound exhibits a unique mechanism of action by stabilizing the "bent-closed" or inactive conformation of the integrin, thereby preventing its activation and subsequent downstream signaling.[5][6][7] The discovery and optimization of this compound were significantly accelerated through the use of advanced in silico techniques, such as structure-based drug design (SBDD) and free energy perturbation (FEP+) calculations.[3][4][8][9][10]

These application notes provide a detailed overview of the in silico modeling of this compound's interaction with integrin αvβ6, alongside protocols for experimental validation.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various assays.

Assay TypeParameterValue (nM)
Human Serum Ligand Binding AssayIC509.2[1][2]
αvβ6-mediated TGF-β1 Activation AssayIC502.63[1][2]
SMAD2/3 Phosphorylation Inhibition AssayIC508.3[1][2]

Signaling Pathway

The binding of this compound to integrin αvβ6 inhibits the downstream signaling cascade. The following diagram illustrates the canonical integrin αvβ6 signaling pathway and the point of inhibition by this compound.

cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Latent_TGF_beta Latent TGF-β Active_Integrin_avB6 Integrin αvβ6 (Active 'open') Latent_TGF_beta->Active_Integrin_avB6 Binding Integrin_avB6 Integrin αvβ6 (Inactive 'bent-closed') Integrin_avB6->Active_Integrin_avB6 Activation ERK ERK Active_Integrin_avB6->ERK Activation Active_TGF_beta Active TGF-β Active_Integrin_avB6->Active_TGF_beta Activation TGF_beta_R TGF-β Receptor SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Proliferation_Migration Cell Proliferation, Migration, Invasion, EMT SMAD_complex->Proliferation_Migration Gene Transcription pERK p-ERK ERK->pERK MMPs MMPs pERK->MMPs Upregulation MMPs->Proliferation_Migration ECM Degradation MORF_627 This compound MORF_627->Integrin_avB6 Stabilizes Active_TGF_beta->TGF_beta_R Binding

Caption: Integrin αvβ6 signaling pathway and inhibition by this compound.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for the in silico modeling of this compound binding to integrin αvβ6.

Start Start: Define Project Goals Data_Prep 1. Data Preparation Start->Data_Prep Receptor_Prep 1.1. Receptor Preparation (Integrin αvβ6) Data_Prep->Receptor_Prep Ligand_Prep 1.2. Ligand Preparation (this compound) Data_Prep->Ligand_Prep Docking 2. Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking MD_Sim 3. Molecular Dynamics Simulation Docking->MD_Sim FEP 4. Free Energy Perturbation (FEP+) MD_Sim->FEP Analysis 5. Data Analysis and Visualization FEP->Analysis Validation 6. Experimental Validation Analysis->Validation End End: Correlate and Refine Validation->End

Caption: In silico modeling workflow for this compound and integrin αvβ6.

Experimental Protocols

Protocol 1: Molecular Docking of this compound to Integrin αvβ6

Objective: To predict the binding pose and interactions of this compound within the binding site of integrin αvβ6.

Materials:

  • Software: Schrödinger Maestro, AutoDock Vina, or similar molecular modeling software.

  • Input Files:

    • Crystal structure of integrin αvβ6 (e.g., PDB ID: 4UM9).

    • 3D structure of this compound (can be built using a molecule editor and energy minimized).

Methodology:

  • Receptor Preparation:

    • Load the integrin αvβ6 crystal structure into the modeling software.

    • Remove any co-crystallized ligands, water molecules, and non-essential ions.

    • Add hydrogen atoms and assign appropriate protonation states to residues at a physiological pH (e.g., 7.4).

    • Perform a restrained energy minimization of the receptor structure to relieve any steric clashes.

    • Define the binding site (grid box) based on the location of the native ligand in the crystal structure or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign correct atom types and partial charges using a suitable force field (e.g., OPLS3e or AMBER).

    • Perform a conformational search to generate a set of low-energy conformers.

  • Docking Simulation:

    • Set up the docking protocol, specifying the prepared receptor and ligand files and the defined binding site.

    • Choose a docking algorithm (e.g., Glide SP/XP, AutoDock Vina).

    • Run the docking simulation to generate a series of binding poses.

  • Analysis:

    • Analyze the top-ranked docking poses based on their docking scores.

    • Visualize the predicted binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and integrin αvβ6 residues.

Protocol 2: Molecular Dynamics (MD) Simulation of the this compound-αvβ6 Complex

Objective: To assess the stability of the docked complex and analyze the dynamics of the protein-ligand interactions over time.

Materials:

  • Software: GROMACS, AMBER, or NAMD.

  • Input Files:

    • The best-ranked docked complex of this compound and integrin αvβ6 from Protocol 1.

    • A suitable force field for proteins and small molecules (e.g., AMBER ff14SB and GAFF2).

Methodology:

  • System Preparation:

    • Place the protein-ligand complex in a periodic simulation box of appropriate size.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the system to remove any bad contacts, first with restraints on the protein and ligand, then with restraints only on the protein backbone, and finally an unrestrained minimization of the entire system.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature (e.g., 300 K).

    • Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key protein-ligand interactions observed in the docking pose over the course of the simulation.

Protocol 3: Free Energy Perturbation (FEP+) for Binding Affinity Prediction

Objective: To calculate the relative binding free energy of this compound and its analogs to integrin αvβ6.

Materials:

  • Software: Schrödinger FEP+, AMBER-TI, or similar.

  • Input Files:

    • The equilibrated this compound-αvβ6 complex from Protocol 2.

    • Structures of this compound analogs.

Methodology:

  • System Setup:

    • Define the perturbation map, which outlines the transformations between this compound and its analogs.

    • Set up the FEP+ calculations for both the solvated ligand and the protein-ligand complex.

  • FEP+ Simulation:

    • Run the FEP+ simulations, which involve a series of short MD simulations for each lambda window of the perturbation.

  • Analysis:

    • Calculate the change in Gibbs free energy (ΔΔG) for the perturbation.

    • Compare the calculated relative binding affinities with experimental data to validate the predictive power of the model.

Experimental Validation Workflow

The following diagram illustrates the workflow for the experimental validation of the in silico findings.

Start Start: In Silico Predictions SPR 1. Surface Plasmon Resonance (SPR) Start->SPR Cell_Adhesion 2. Cell Adhesion Assay SPR->Cell_Adhesion Signaling_Assay 3. Downstream Signaling Assay (p-SMAD, p-ERK) Cell_Adhesion->Signaling_Assay Data_Analysis 4. Data Analysis and Correlation Signaling_Assay->Data_Analysis End End: Validate In Silico Model Data_Analysis->End

Caption: Experimental validation workflow.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to purified integrin αvβ6.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified recombinant human integrin αvβ6.

  • This compound.

  • Running buffer (e.g., HBS-EP+ with 1 mM MgCl2 and 1 mM CaCl2).

  • Immobilization reagents (EDC, NHS, ethanolamine).

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the purified integrin αvβ6 onto the sensor surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the immobilized integrin αvβ6 surface at a constant flow rate.

    • Monitor the binding response in real-time.

    • Allow for a dissociation phase where running buffer is flowed over the surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Protocol 5: Cell-Based Adhesion Assay

Objective: To evaluate the ability of this compound to inhibit integrin αvβ6-mediated cell adhesion to its ligand.

Materials:

  • Cell line overexpressing integrin αvβ6 (e.g., C76 cells).

  • 96-well plates coated with an integrin αvβ6 ligand (e.g., latency-associated peptide (LAP) of TGF-β).

  • This compound.

  • Cell culture medium.

  • Calcein-AM or other cell viability dye.

  • Plate reader.

Methodology:

  • Cell Preparation:

    • Culture the integrin αvβ6-expressing cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium.

    • Label the cells with Calcein-AM.

  • Inhibition Assay:

    • Pre-incubate the labeled cells with various concentrations of this compound.

    • Seed the cell-inhibitor mixture onto the LAP-coated 96-well plates.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

    • Wash the plates to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

    • Calculate the percentage of inhibition of cell adhesion for each concentration of this compound and determine the IC50 value.

Conclusion

The combination of in silico modeling and experimental validation provides a powerful approach for understanding the molecular basis of this compound's interaction with integrin αvβ6. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate this and other integrin-targeted therapies, ultimately contributing to the development of novel treatments for fibrotic diseases and cancer.

References

Application Note: Immunohistochemical Analysis of αvβ6 Integrin Expression in Tissues Treated with MORF-627

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The integrin αvβ6 is a cell surface receptor primarily expressed on epithelial cells. While its expression is typically low in healthy, homeostatic tissues, it is significantly upregulated in response to injury, inflammation, and during the progression of various fibrotic diseases and cancers.[1] The αvβ6 integrin is a critical activator of Transforming Growth Factor-β (TGF-β), a potent cytokine involved in fibrogenesis and immune regulation.[1][2] By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active cytokine, initiating downstream signaling cascades, prominently through the phosphorylation of SMAD2 and SMAD3.[3] This pathway makes αvβ6 a compelling therapeutic target for diseases such as idiopathic pulmonary fibrosis (IPF).

MORF-627 is a selective, orally active small molecule inhibitor of the αvβ6 integrin.[3][4] It functions by stabilizing the inactive, bent-closed conformation of the integrin, thereby preventing it from binding to and activating latent TGF-β.[1] This blockade of TGF-β activation leads to reduced downstream signaling, including decreased SMAD2/3 phosphorylation, which has been shown to ameliorate fibrosis in preclinical models.[3][4] Although development of this compound was halted due to preclinical toxicity findings, it remains a valuable tool for studying αvβ6 biology.[1][5]

Immunohistochemistry (IHC) is an essential tool for evaluating the efficacy and mechanism of action of drugs like this compound. It allows for the visualization and quantification of target protein expression within the morphological context of the tissue. For αvβ6-targeted therapies, IHC can be used to:

  • Confirm the expression of αvβ6 in the target tissue.

  • Correlate the level of αvβ6 expression with disease severity or drug response.

  • Assess the pharmacodynamic effects of the inhibitor by measuring downstream biomarkers (e.g., phosphorylated SMAD2).

This document provides a detailed protocol for performing IHC for αvβ6 on tissue samples and for interpreting the results in the context of this compound treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the αvβ6-mediated TGF-β signaling pathway inhibited by this compound and the general workflow for the immunohistochemistry protocol.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Cytoplasm / Nucleus Latent TGF-β Latent TGF-β αvβ6 Integrin αvβ6 Integrin Latent TGF-β->αvβ6 Integrin Binds Active TGF-β Active TGF-β αvβ6 Integrin->Active TGF-β Activates TGF-β Receptor TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 Gene Transcription Gene Transcription pSMAD2/3->Gene Transcription Promotes Fibrosis Fibrosis Gene Transcription->Fibrosis This compound This compound This compound->αvβ6 Integrin Inhibits Active TGF-β->TGF-β Receptor Binds

Caption: αvβ6-TGF-β signaling pathway and inhibition by this compound.

IHC_Workflow start Tissue Sample Collection (FFPE or Frozen) deparaffin Deparaffinization & Rehydration (FFPE) start->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffin->antigen_retrieval blocking Blocking (Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-αvβ6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-Polymer) primary_ab->secondary_ab detection Chromogen Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate imaging Microscopy & Image Analysis dehydrate->imaging end Scoring & Data Interpretation imaging->end

References

Troubleshooting & Optimization

MORF-627 induced oncogenicity in non-human primates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MORF-627 in non-human primate studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the observed oncogenic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic target?

This compound is a selective, orally active small molecule inhibitor of integrin αvβ6.[1][2] It was developed as a potential treatment for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by blocking the TGFβ pathway, a key driver of fibrosis.[3] this compound functions by stabilizing the "bent-closed" conformation of the αvβ6 integrin, keeping the receptor in a quiescent state.[1][3]

Q2: What is the primary safety concern observed with this compound in non-human primates?

The primary safety concern is the rapid induction of urothelial carcinoma (bladder tumors) in cynomolgus monkeys (Macaca fascicularis).[1][4][5] In a 28-day preclinical safety study, administration of this compound resulted in early-stage invasive urothelial carcinoma in 2 out of 6 monkeys.[1][5] This finding led to the discontinuation of its clinical development.[3][6][7]

Q3: Was the observed oncogenicity attributed to genotoxicity?

No, this compound was found to be non-genotoxic in in-vitro bacterial reverse mutation and chromosomal aberration assays.[1][8] The development of tumors is considered an "on-target" effect related to the mechanism of action of the drug, rather than a result of direct damage to the genetic material.[1]

Q4: What is the proposed mechanism for this compound-induced oncogenicity?

The cumulative evidence suggests a direct link between the inhibition of integrin αvβ6 by this compound and a decrease in local transforming growth factor-beta (TGF-β) signaling in the bladder.[1][4][9] TGF-β plays a crucial role in regulating the cell cycle and can act as a tumor suppressor in epithelial tissues.[8] By inhibiting αvβ6-mediated activation of TGF-β, this compound is thought to promote epithelial proliferation, leading to the development of tumors.[1][4]

Troubleshooting Guide

Issue: Unexpected proliferative changes observed in epithelial tissues during in-vivo studies with αvβ6 inhibitors.

  • Possible Cause 1: On-target effect of αvβ6 inhibition.

    • Troubleshooting Step: The inhibition of the αvβ6 integrin can disrupt the normal regulation of epithelial cell growth by suppressing the TGF-β signaling pathway.[1][4] It is crucial to monitor for signs of increased cell proliferation in epithelial tissues, particularly in the urinary bladder, gastrointestinal tract, and lungs, where αvβ6 is expressed.[1][5]

    • Recommendation: Implement regular histopathological evaluation of these tissues in preclinical safety studies.

  • Possible Cause 2: Species-specific sensitivity.

    • Troubleshooting Step: The oncogenic effects of this compound were observed in cynomolgus monkeys.[1] While the underlying mechanism is believed to be conserved, the extent of the proliferative response may vary across species.

    • Recommendation: When testing novel αvβ6 inhibitors, consider conducting preliminary studies in multiple species to assess potential differences in safety profiles.

  • Possible Cause 3: Dosage and duration of treatment.

    • Troubleshooting Step: The bladder tumors in the this compound study were observed after only 28 days of treatment at a dose of 180/120 mg/kg/day.[1][5] This indicates a rapid onset of oncogenicity.

    • Recommendation: Carefully design dose-ranging studies and consider shorter-term exploratory toxicology studies to identify potential proliferative signals early in development.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: In-Vitro Potency of this compound

AssayIC50
Human Serum Ligand Binding Assay (Integrin αvβ6)9.2 nM
αvβ6-mediated TGF-β1 Activation2.63 nM
SMAD2/3 Phosphorylation Inhibition8.3 nM
(Data sourced from MedchemExpress)[2]

Table 2: Preclinical Safety Study of this compound in Cynomolgus Monkeys

ParameterDetails
SpeciesCynomolgus Monkeys (Macaca fascicularis)
DrugThis compound
Dosage180/120 mg/kg/day
Duration28 days
Key FindingUrothelial carcinoma in the bladder of 2 out of 6 animals
(Data sourced from PubMed Central and ResearchGate)[1][5]

Experimental Protocols

1. 28-Day Oral Toxicity Study in Cynomolgus Monkeys

  • Objective: To assess the safety profile of this compound.

  • Test System: Young, healthy cynomolgus monkeys.

  • Drug Administration: Oral gavage.

  • Dosage: 180/120 mg/kg/day.

  • Duration: 28 consecutive days.

  • Endpoint Analysis:

    • Comprehensive histopathological examination of all major organs and tissues.

    • Immunohistochemistry for Ki67 to assess cell proliferation in the urinary bladder.[1][4][9]

    • Immunohistochemistry and in-situ hybridization (ISH) to determine the expression of the integrin β6 subunit in various tissues.[1][5]

2. In-Vitro Genotoxicity Assays

  • Objective: To determine the genotoxic potential of this compound.

  • Assays Performed:

    • Bacterial Reverse Mutation Assay (Ames test).

    • In-vitro chromosomal aberration assay.

  • Methodology: Standard protocols for these assays were followed to assess the ability of this compound to induce gene mutations or chromosomal damage.

  • Result: this compound was found to be non-genotoxic in these assays.[1]

Visualizations

MORF627_Signaling_Pathway Latent_TGFb Latent TGF-β avB6_Integrin αvβ6 Integrin Latent_TGFb->avB6_Integrin Binds to TGFb_Receptor TGF-β Receptor avB6_Integrin->TGFb_Receptor Activates Proliferation Uncontrolled Epithelial Proliferation (Tumorigenesis) avB6_Integrin->Proliferation Leads to MORF627 This compound MORF627->avB6_Integrin SMAD23 SMAD2/3 TGFb_Receptor->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Cell_Cycle_Arrest Cell Cycle Arrest (Tumor Suppression) pSMAD23->Cell_Cycle_Arrest Promotes

Caption: this compound inhibits αvβ6 integrin, blocking TGF-β signaling and promoting proliferation.

Experimental_Workflow Start Start: Preclinical Safety Assessment Drug_Admin This compound Administration (28 days, oral gavage) Start->Drug_Admin Observation Observation of Clinical Signs Drug_Admin->Observation Necropsy Necropsy and Tissue Collection Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Tumor_Finding Finding: Urothelial Carcinoma Histopathology->Tumor_Finding IHC_Analysis Immunohistochemistry (Ki67, β6) Tumor_Finding->IHC_Analysis Further Investigation Mechanism_Investigation Mechanism of Action Studies (In-vitro assays) Tumor_Finding->Mechanism_Investigation Further Investigation Conclusion Conclusion: On-Target Oncogenicity IHC_Analysis->Conclusion Mechanism_Investigation->Conclusion

Caption: Workflow for the preclinical safety assessment of this compound in non-human primates.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the mechanism of bladder tumors associated with the investigational drug MORF-627.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of integrin αvβ6.[1] Its primary mechanism of action is to stabilize the bent, inactive conformation of the αvβ6 integrin, thereby preventing its activation.[1] This inhibition is intended to locally and selectively block the signaling of transforming growth factor-beta (TGF-β), a pathway implicated in fibrotic diseases.[1][2]

Q2: What is the link between this compound and bladder tumors?

Preclinical studies in cynomolgus monkeys have demonstrated a direct link between the administration of this compound and the rapid development of urothelial carcinomas in the bladder.[1][2] This is considered an on-target effect related to the inhibition of the integrin αvβ6/TGF-β signaling pathway.[1]

Q3: What is the proposed mechanism for this compound-induced bladder tumors?

The development of bladder tumors is believed to be a consequence of the inhibition of TGF-β signaling in the bladder urothelium.[1][2] TGF-β is a known inhibitor of epithelial cell proliferation.[2] By blocking the activation of TGF-β via integrin αvβ6, this compound removes this natural brake on cell growth, leading to increased urothelial cell proliferation and, subsequently, the formation of tumors.[1][2] This is supported by in vitro studies where this compound induced proliferation in human bladder epithelial cells, an effect that was reversed by the addition of exogenous TGF-β.[1][2]

Q4: Are this compound-related bladder tumors caused by genotoxicity?

No, this compound has been shown to be non-genotoxic in in vitro bacterial reverse mutation and chromosomal aberration assays.[1] The tumors are thought to arise from a non-genotoxic mechanism related to the disruption of tissue homeostasis.

Q5: What were the key findings from the preclinical toxicology studies in monkeys?

In a 28-day oral toxicity study, cynomolgus monkeys treated with this compound at 180/120 mg/kg/day developed early-stage invasive urothelial carcinoma.[1] These tumors were characterized by suburothelial infiltration, cytologic atypia, and a high mitotic rate, without invasion into the muscularis layer.[1][2] Immunohistochemistry revealed strong positivity for cytokeratin 7 and a high Ki67 labeling index, indicating a high proliferative rate.[1] The tumors were negative for uroplakin III, alpha-smooth muscle actin, and vimentin.[1]

Troubleshooting Guides

Problem: Unexpectedly high proliferation in urothelial cell cultures treated with an integrin αvβ6 inhibitor.

  • Possible Cause 1: On-target effect of the inhibitor.

    • Solution: This is the expected biological response to the inhibition of the αvβ6/TGF-β pathway. To confirm this, perform a rescue experiment by adding exogenous active TGF-β1 to the culture medium. The proliferative effect of the inhibitor should be diminished or reversed.[1][2]

  • Possible Cause 2: Issues with cell culture conditions.

    • Solution: Ensure that the basal proliferation rate of your control (untreated) cells is within the expected range. Review and standardize cell seeding density, media composition, and incubation conditions.

Problem: Difficulty replicating the in vivo bladder tumor findings in other animal models.

  • Possible Cause 1: Species-specific differences.

    • Solution: The expression and role of integrin αvβ6 and the TGF-β pathway in the urothelium may differ between species. The cynomolgus monkey appears to be a particularly sensitive species for this on-target toxicity.[1] Consider performing immunohistochemistry to confirm the expression of αvβ6 in the bladder tissue of the animal model being used.

  • Possible Cause 2: Insufficient drug exposure or study duration.

    • Solution: Verify the pharmacokinetic profile of the inhibitor in the chosen animal model to ensure adequate and sustained exposure in the bladder tissue. The 28-day study in monkeys showed rapid tumor development; however, the latency period may vary in other species.[1]

Data Presentation

Table 1: Summary of In Vivo Findings in Cynomolgus Monkeys (28-Day Study)

ParameterVehicle ControlThis compound (30 mg/kg/day)This compound (60 mg/kg/day)This compound (180/120 mg/kg/day)
Number of Animals 3/sex3/sex3/sex3/sex
Bladder Tumor Incidence 0/60/60/62/6[1]
Mean Ki67 Proliferation Score (Male) Not reported55 (in one animal)[1]Not reported48, 49 (in animals with tumors)[1]
Mean Ki67 Proliferation Score (Female) Not reported17 (in one animal)[1]Not reportedNot applicable
Tumor Characteristics N/AN/AN/AEarly-stage invasive urothelial carcinoma[1][2]

Table 2: Immunohistochemical Profile of this compound-Induced Bladder Tumors

MarkerStaining ResultSignificance
Cytokeratin 7 Strongly positive[1]Marker for urothelial differentiation.
Ki67 High labeling index[1]Indicates high cellular proliferation.
Uroplakin III Negative[1]A marker of terminal urothelial differentiation, its absence suggests a less differentiated state.
α-smooth muscle actin Negative[1]Rules out a mesenchymal origin.
Vimentin Negative[1]Rules out a mesenchymal origin.

Experimental Protocols

1. 28-Day Oral Toxicity Study in Cynomolgus Monkeys (Summary)

  • Test System: Young, healthy cynomolgus monkeys.

  • Groups:

    • Vehicle control (0.5% HPMC E4M in Nanopure water).

    • This compound at 30, 60, and 180/120 mg/kg/day.

  • Administration: Daily oral gavage for 28 days.

  • Observations: Clinical signs, body weight, food consumption, and terminal pathology.

  • Histopathology: Tissues were collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

  • Note on High Dose: The initial high dose of 180 mg/kg/day caused signs of intolerability, leading to a dose reduction to 120 mg/kg/day.[1]

2. In Vitro Proliferation Assay with Primary Human Bladder Epithelial Cells (Conceptual Protocol)

  • Cell Culture: Primary human bladder epithelial cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or other test articles. A vehicle control is included.

  • Proliferation Assessment: Cell proliferation can be measured using various methods, such as:

    • BrdU Incorporation Assay: Measures DNA synthesis.

    • Cell Counting: Direct counting of cell numbers over time.

    • MTT or WST-1 Assay: Measures metabolic activity as an indicator of cell viability and proliferation.

  • Rescue Experiment: To confirm the mechanism, a parallel experiment should be conducted where cells are co-treated with this compound and exogenous active TGF-β1.

  • Endpoint: A statistically significant increase in proliferation with this compound treatment, which is reversed by the addition of TGF-β1, would be the expected outcome.[1][2]

3. Immunohistochemistry for Ki67 in Bladder Tissue (General Protocol)

  • Tissue Preparation: Formalin-fixed, paraffin-embedded bladder tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.

  • Blocking: Non-specific antibody binding is blocked using a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (e.g., clone MIB-1).

  • Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate are used, followed by a DAB chromogen to visualize the staining.

  • Counterstaining: Sections are counterstained with hematoxylin.

  • Analysis: The Ki67 labeling index is determined by quantifying the percentage of positively stained nuclei in the urothelium.

Mandatory Visualization

MORF627_Mechanism cluster_0 This compound Action cluster_1 TGF-β Signaling Pathway This compound This compound Integrin_avB6_inactive Integrin αvβ6 (Inactive/Bent) This compound->Integrin_avB6_inactive Stabilizes Integrin_avB6_active Integrin αvβ6 (Active/Extended) Integrin_avB6_inactive->Integrin_avB6_active Activation Blocked Active_TGFB Active TGF-β Integrin_avB6_inactive->Active_TGFB No Activation Integrin_avB6_active->Active_TGFB Activates Latent_TGFB Latent TGF-β TGFB_Receptor TGF-β Receptor Active_TGFB->TGFB_Receptor Binds SMAD_Signaling SMAD Signaling TGFB_Receptor->SMAD_Signaling Activates Cell_Cycle_Inhibition Cell Cycle Inhibition (Growth Arrest) SMAD_Signaling->Cell_Cycle_Inhibition Induces Urothelial_Proliferation Urothelial Cell Proliferation Cell_Cycle_Inhibition->Urothelial_Proliferation Inhibits Tumor_Formation Tumor Formation Urothelial_Proliferation->Tumor_Formation Leads to

Caption: Proposed mechanism of this compound-induced bladder tumors.

Preclinical_Workflow Start Start: 28-Day Toxicity Study Dosing Daily Oral Gavage: - Vehicle - this compound (30, 60, 180/120 mg/kg/day) Start->Dosing Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption Dosing->Monitoring Necropsy Terminal Necropsy and Tissue Collection Monitoring->Necropsy Histopathology Histopathological Examination: - H&E Staining Necropsy->Histopathology IHC Immunohistochemistry: - Ki67 - Cytokeratin 7 - etc. Histopathology->IHC Analysis Data Analysis: - Tumor Incidence - Proliferation Index IHC->Analysis Conclusion Conclusion: Urothelial Carcinoma at High Dose Analysis->Conclusion

Caption: Workflow for the preclinical cynomolgus monkey study.

References

Technical Support Center: Enhancing Permeability and Bioavailability of MORF-627 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MORF-627 analogues and other challenging compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common hurdles related to poor permeability and bioavailability.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows high potency in in-vitro assays but has poor oral bioavailability in animal models. What are the likely causes?

A1: Poor oral bioavailability of potent compounds is a common challenge. The primary reasons often stem from two main factors:

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation. This is a frequent issue for peptide-like molecules and zwitterionic compounds which may have a high polar surface area and multiple hydrogen bond donors/acceptors.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent in the intestinal wall) before it reaches the systemic circulation.

To diagnose the issue, it is crucial to conduct in-vitro permeability assays (e.g., Caco-2 or PAMPA) and assess the compound's metabolic stability in liver microsomes or hepatocytes.

Q2: What is the difference between a Caco-2 and a PAMPA assay, and which one should I use?

A2: Both are key in-vitro tools for assessing permeability, but they offer different insights:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[1][2][3] It provides a more comprehensive picture by evaluating both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[2]

Recommendation: Use PAMPA for initial, rapid screening of a large number of analogues. For lead candidates, the Caco-2 assay is essential to understand potential active transport and efflux liabilities.

Q3: My compound is a substrate for an efflux transporter in the Caco-2 assay. What are my options?

A3: If your compound is identified as an efflux transporter substrate (typically indicated by a high efflux ratio >2 in the Caco-2 assay), you can consider the following strategies:

  • Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. This often involves altering lipophilicity or removing specific functional groups that are recognized by the transporter.

  • Co-administration with an Efflux Inhibitor: While not ideal for a final drug product due to potential drug-drug interactions, this can be a useful experimental tool to confirm that efflux is the primary reason for poor permeability.

  • Formulation Strategies: Certain formulation approaches, such as lipid-based formulations (e.g., SMEDDS/SNEDDS), can help the compound bypass efflux transporters by altering its absorption pathway.[4]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Steps
Poor Passive Permeability Confirm with PAMPA: Run a PAMPA assay to isolate and confirm poor passive diffusion.Structural Modification: Increase lipophilicity (logD at pH 6.5-7.4). Be mindful not to excessively increase it, which can lead to poor solubility.Reduce the number of hydrogen bond donors and polar surface area.Consider N-methylation or other modifications to mask polar groups.[5]
Active Efflux Determine Efflux Ratio: Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio >2 suggests active efflux.Use Transporter Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability improves.
Poor Aqueous Solubility Check for Precipitation: Visually inspect the donor well for any compound precipitation during the assay.Improve Solubility: Use co-solvents (e.g., DMSO, up to 1%) in the assay buffer, ensuring they don't compromise monolayer integrity.Consider formulation approaches like using cyclodextrins.
Compromised Caco-2 Monolayer Integrity Check TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range for your lab's established protocol before and after the experiment.Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow to check for monolayer leakage.
Issue 2: High Variability in In-Vivo Oral Bioavailability Data
Potential Cause Troubleshooting Steps
Food Effects Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.Formulation Optimization: Lipid-based formulations can sometimes mitigate food effects.
Poor Formulation Stability/Dissolution Assess Formulation: Ensure the formulation is stable and that the compound remains solubilized in the gastrointestinal tract.Particle Size Reduction: For suspensions, consider micronization or nanosizing to improve dissolution rate and uniformity.
Saturable First-Pass Metabolism Dose Escalation Studies: Perform dose escalation studies. If bioavailability increases with dose, it may indicate saturation of metabolic enzymes.
Enterohepatic Recirculation Analyze PK Profile: Look for secondary peaks in the plasma concentration-time profile, which can be indicative of enterohepatic recirculation.

Quantitative Data Summary

While specific data for a wide range of this compound analogues is not publicly available, the following table presents representative pharmacokinetic data for orally bioavailable αvβ6 integrin inhibitors to provide a benchmark.

Compound Species Dose (mg/kg, oral) Oral Bioavailability (%) Clearance (% Liver Blood Flow)
This compound Preclinical SpeciesNot SpecifiedGood Oral PKNot Specified
Analogue Example 1 RatNot SpecifiedHigh to complete26
Analogue Example 1 DogNot SpecifiedHigh to complete7
Analogue Example 1 MinipigNot SpecifiedHigh to complete18
Pan αv Antagonist (Compound 39) RatNot Specified977.6 mL/(min*kg)

Data compiled from publicly available research on selective integrin inhibitors.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

A detailed protocol for conducting a Caco-2 permeability assay is provided in the expandable section below.

Click to view the detailed Caco-2 Permeability Assay Protocol

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed cells onto Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 60,000 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

3. Permeability Assay (Bidirectional):

  • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Preparation of a Lipid-Based Formulation (SMEDDS)

A general protocol for developing a Self-Microemulsifying Drug Delivery System (SMEDDS) is outlined below.

Click to view the detailed SMEDDS Formulation Protocol

1. Excipient Screening:

  • Determine the solubility of the this compound analogue in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH40, Cremophor® EL), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Select excipients that show high solubilizing capacity for the compound.

2. Construction of Ternary Phase Diagrams:

  • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

  • For each mixture, add a small amount of water and observe the formation of an emulsion.

  • Map the regions on a ternary phase diagram that form clear, stable microemulsions.

3. Formulation Optimization:

  • Select ratios from the microemulsion region of the phase diagram and incorporate the this compound analogue.

  • Evaluate the drug-loaded formulations for stability, droplet size upon emulsification (should be <100 nm for a SMEDDS), and robustness to dilution.

4. In-Vitro Characterization:

  • Perform in-vitro dissolution and dispersion tests in simulated gastric and intestinal fluids.

  • Assess the ability of the formulation to maintain the drug in a solubilized state.

5. In-Vivo Evaluation:

  • Administer the optimized SMEDDS formulation to animal models and compare the pharmacokinetic profile to a simple suspension of the compound.

Visualizations

experimental_workflow cluster_invitro In-Vitro Assessment cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation invitro_potency In-Vitro Potency Assay pampa PAMPA invitro_potency->pampa High Potency Leads caco2 Caco-2 Assay pampa->caco2 Good Passive Permeability metabolic_stability Metabolic Stability caco2->metabolic_stability Good Permeability (Low Efflux) solubility_screening Solubility Screening caco2->solubility_screening Poor Permeability pk_studies Pharmacokinetic Studies (Rodent/Non-rodent) metabolic_stability->pk_studies Metabolically Stable formulation_design Formulation Design (e.g., SMEDDS, Nanoparticles) solubility_screening->formulation_design invitro_release In-Vitro Release/Dispersion formulation_design->invitro_release invitro_release->pk_studies Optimized Formulation bioavailability_calc Calculate Oral Bioavailability pk_studies->bioavailability_calc

Caption: Experimental workflow for assessing and improving oral bioavailability.

signaling_pathway cluster_permeation Strategies to Enhance Permeability cluster_absorption Intestinal Absorption compound This compound Analogue structural_mod Structural Modification (e.g., Increase Lipophilicity) compound->structural_mod formulation Formulation Strategy (e.g., Lipid Nanoparticles) compound->formulation enhancers Permeation Enhancers compound->enhancers transcellular Transcellular Route enterocyte Intestinal Epithelial Cell transcellular->enterocyte paracellular Paracellular Route paracellular->enterocyte structural_mod->transcellular Improves formulation->transcellular Improves enhancers->paracellular Opens Tight Junctions bloodstream Systemic Circulation enterocyte->bloodstream Absorption

Caption: Strategies to overcome poor intestinal permeability.

References

Interpreting off-target effects of MORF-627 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MORF-627. The information is intended to help interpret potential off-target effects observed in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a selective, orally active inhibitor of integrin αvβ6.[1] It was developed for the potential treatment of idiopathic pulmonary fibrosis (IPF).[2][3] The intended mechanism of action is the inhibition of the TGF-β signaling pathway, which plays a key role in fibrosis.[2][3] this compound was designed to stabilize the "bent-closed" conformation of the αvβ6 integrin, a novel approach to modulate its activity.[2][4]

Q2: What are the known off-target effects of this compound observed in preclinical studies?

The most significant adverse finding from preclinical safety assessments was oncogenic toxicity.[2][3] Specifically, administration of this compound to cynomolgus monkeys for 28 days led to the rapid induction of epithelial proliferative changes in the urinary bladder, consistent with early-stage invasive urothelial carcinoma.[5][6] This finding ultimately led to the discontinuation of its development.[2][7][8]

Q3: Is the observed tumorigenicity considered a true "off-target" effect?

While colloquially considered an "off-target" effect in that it was an unintended adverse outcome, the tumorigenicity is suspected to be an "on-target" effect.[9] Evidence suggests a direct link between the inhibition of integrin αvβ6 and decreased TGF-β signaling in the bladder, which can lead to epithelial proliferation and carcinogenesis.[5] The dysregulation of the TGF-β signal can play a significant role in carcinogenesis, acting as either a tumor suppressor or promoter.[4]

Q4: Was this compound found to be genotoxic?

No, in vitro genetic toxicology assays, including the Ames assay and a chromosomal aberration assay, found this compound to be non-genotoxic.[4][5] The bladder tumors observed in macaques were unusual given the lack of genotoxicity and the short time frame.[4]

Troubleshooting Guides

Issue: Unexpected epithelial proliferation observed in in vivo models.

Possible Cause: This may be an on-target effect related to the inhibition of the TGF-β pathway by this compound.

Troubleshooting Steps:

  • Histopathological Analysis: Conduct a thorough histopathological examination of the affected tissues to characterize the nature of the proliferation. In the case of this compound, findings in cynomolgus monkeys included suburothelial infiltration by irregular nests and trabeculae of epithelial cells with variable cytologic atypia and a high mitotic rate.[5][6]

  • Immunohistochemistry (IHC): Use IHC to assess markers of proliferation (e.g., Ki67) and to characterize the cell type. In the preclinical studies of this compound, Ki67 staining demonstrated a significant increase in epithelial proliferation in the urinary bladder of treated monkeys.[5]

  • Target Engagement Assessment: Confirm that this compound is engaging its target (integrin αvβ6) in the tissue of interest. This can be done through techniques like autoradiography or by measuring downstream pathway modulation (e.g., pSMAD2/3 levels).

  • TGF-β Rescue Experiment: In an in vitro setting using relevant cell lines (e.g., primary human bladder epithelial cells), determine if the proliferative effects of this compound can be reversed by the exogenous application of TGF-β.[5]

Issue: Discrepancies between in vitro and in vivo results.

Possible Cause: Species-specific differences in integrin expression and TGF-β signaling can lead to different outcomes.

Troubleshooting Steps:

  • Cross-Species Target Expression Analysis: Characterize the expression levels of integrin αvβ6 in the tissues of interest across the different species being used in your experimental models (e.g., mouse, rat, monkey, human).[5]

  • Comparative in vitro Studies: Conduct parallel in vitro experiments using cell lines derived from different species to assess for species-specific responses to this compound.

  • Consider the specific animal model: The bleomycin-induced lung fibrosis model showed efficacy for this compound, while the cynomolgus monkey safety study revealed the tumorigenicity.[1][5][10] The choice of animal model is critical for interpreting results.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayIC50 (nM)
Human Serum Ligand Binding Assay (integrin αvβ6)9.2[1]
αvβ6-mediated TGF-β1 activation2.63[1]
SMAD2/3 phosphorylation8.3[1]

Table 2: Summary of Preclinical Safety Findings for this compound

Study TypeSpeciesKey FindingsReference
28-day Oral Toxicity StudyCynomolgus MonkeyInduction of urothelial carcinoma in the bladder of 2 out of 6 animals.[5][6][10][5][6][10]
In Vitro Genetic ToxicologyN/ANon-genotoxic in Ames and chromosomal aberration assays.[4][5][4][5]

Experimental Protocols

Protocol 1: In Vitro TGF-β Rescue Experiment

  • Cell Culture: Culture primary human bladder epithelial cells in appropriate media.

  • Treatment: Treat cells with this compound at various concentrations.

  • Rescue Condition: In a parallel set of experiments, co-administer this compound with exogenous TGF-β.

  • Proliferation Assay: After a suitable incubation period, assess cell proliferation using a standard method such as BrdU incorporation or a cell counting assay.

  • Analysis: Compare the proliferation rates between cells treated with this compound alone and those co-treated with TGF-β to determine if the proliferative effect is reversible.

Protocol 2: Immunohistochemistry for Ki67 in Tissue Sections

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki67-positive cells within the region of interest.

Visualizations

MORF627_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Latent TGF-β Latent TGF-β Integrin αvβ6 Integrin αvβ6 Latent TGF-β->Integrin αvβ6 Binds to Active TGF-β Active TGF-β Integrin αvβ6->Active TGF-β Activates TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Binds to SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 Gene Transcription Gene Transcription pSMAD2/3->Gene Transcription Regulates Fibrosis Fibrosis Gene Transcription->Fibrosis Promotes Tumorigenesis Tumorigenesis Gene Transcription->Tumorigenesis Can lead to (in certain contexts) This compound This compound This compound->Integrin αvβ6 Inhibits

Caption: Intended and off-target signaling of this compound.

Experimental_Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays In Vivo Efficacy Model\n(e.g., Bleomycin-induced fibrosis) In Vivo Efficacy Model (e.g., Bleomycin-induced fibrosis) In Vitro Assays->In Vivo Efficacy Model\n(e.g., Bleomycin-induced fibrosis) Preclinical Safety Study\n(e.g., 28-day monkey tox) Preclinical Safety Study (e.g., 28-day monkey tox) In Vivo Efficacy Model\n(e.g., Bleomycin-induced fibrosis)->Preclinical Safety Study\n(e.g., 28-day monkey tox) Unexpected Proliferation\n(Tumorigenicity) Unexpected Proliferation (Tumorigenicity) Preclinical Safety Study\n(e.g., 28-day monkey tox)->Unexpected Proliferation\n(Tumorigenicity) Troubleshooting Troubleshooting Unexpected Proliferation\n(Tumorigenicity)->Troubleshooting Histopathology & IHC Histopathology & IHC Troubleshooting->Histopathology & IHC TGF-β Rescue Experiment TGF-β Rescue Experiment Troubleshooting->TGF-β Rescue Experiment Decision Point Decision Point Histopathology & IHC->Decision Point TGF-β Rescue Experiment->Decision Point Discontinue Development Discontinue Development Decision Point->Discontinue Development

Caption: Troubleshooting workflow for this compound off-target effects.

References

Technical Support Center: Addressing the Tumorigenic Potential of TGF-β Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of TGF-β pathway inhibitors. It provides essential guidance on navigating the complexities of TGF-β signaling in cancer, with a focus on troubleshooting potential tumorigenic effects and ensuring accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the TGF-β pathway considered a "double-edged sword" in cancer?

A1: The transforming growth factor-β (TGF-β) pathway has a dual role in cancer, acting as both a tumor suppressor in the early stages and a tumor promoter in advanced stages.[1][2][3][4] In normal and early-stage cancer cells, TGF-β inhibits cell proliferation and can induce apoptosis (programmed cell death).[1][4][5] However, as tumors progress, cancer cells often develop resistance to these growth-inhibitory effects.[5] At this point, elevated TGF-β signaling can promote tumor progression by stimulating processes like epithelial-to-mesenchymal transition (EMT), angiogenesis (the formation of new blood vessels), and suppression of the immune system.[5][6][7]

Q2: How can inhibiting a tumor-promoting pathway like TGF-β paradoxically increase tumorigenicity?

A2: While counterintuitive, inhibiting the TGF-β pathway can sometimes lead to unintended tumor-promoting effects. This can occur if the tumor cells are still sensitive to the tumor-suppressive functions of TGF-β. In such cases, blocking the pathway might remove the natural brake on cell proliferation, leading to accelerated tumor growth.[8] Additionally, some studies suggest that in certain contexts, TGF-β inhibition can stimulate metastasis by increasing cancer stem cells.[9] Therefore, the overall effect of a TGF-β inhibitor is highly dependent on the specific tumor type, its stage, and the genetic background of the cancer cells.

Q3: What are the main off-target effects to be aware of when using TGF-β inhibitors?

A3: Off-target effects of TGF-β inhibitors can complicate data interpretation. Some small molecule inhibitors may interact with other kinases or signaling pathways. For instance, the inhibitor ITD-1 has been observed to partially block MAPK activation.[10] Such off-target activities can lead to unexpected cellular responses. It is crucial to validate key findings with a second, structurally different inhibitor or by using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to on-target TGF-β pathway inhibition.

Q4: What are the key signaling pathways downstream of TGF-β that I should monitor in my experiments?

A4: The TGF-β signal is transduced through two main pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

  • Canonical Pathway: This involves the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[11][12] Monitoring the phosphorylation status of SMAD2/3 is a primary readout for pathway activation.

  • Non-Canonical Pathways: TGF-β can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (Erk, JNK, and p38), PI3K/Akt, and Rho GTPase pathways.[12][13] The activation of these pathways can contribute to the pro-tumorigenic effects of TGF-β.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Increased tumor growth or metastasis after inhibitor treatment in an animal model. The tumor model may retain sensitivity to the tumor-suppressive effects of TGF-β.[8]Characterize the TGF-β signaling status of your cancer cell line in vitro before initiating animal studies. Assess for mutations in TGF-β receptors or SMAD proteins.[14] Consider using a different tumor model, such as a patient-derived xenograft (PDX) model, which may better reflect the complexity of human tumors.[15]
Inconsistent or no inhibition of p-SMAD2/3 levels after inhibitor treatment. Suboptimal inhibitor concentration. Inhibitor degradation. High cell density.Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[10] Ensure proper storage and handling of the inhibitor.[10] Avoid excessively high cell confluence, as this can reduce the effective inhibitor concentration per cell.[10]
Unexpected changes in other signaling pathways (e.g., increased p-ERK). Off-target activity of the inhibitor.[10]Validate your findings using a more specific TGF-β inhibitor with a different mechanism of action.[10] Perform a broader pathway analysis, such as a phospho-kinase array, to identify affected off-target pathways.[10]
High variability in tumor growth within treatment groups. Poor cell line viability or high passage number. Inconsistent tumor implantation technique.Use cells with high viability (>90%) and a low passage number.[15] Ensure consistent implantation technique and cell numbers.[15]
Unexpected toxicities in animal studies (e.g., weight loss, lethargy). The inhibitor may have on-target toxicities in other tissues where TGF-β signaling is important.Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug exposure with efficacy and toxicity.[15] Perform thorough histological analysis of major organs to identify any drug-related pathologies.[15]

Experimental Protocols

Protocol 1: In Vitro Assessment of TGF-β Inhibitor Efficacy by Western Blot

Objective: To determine the optimal concentration of a TGF-β inhibitor for inhibiting SMAD2/3 phosphorylation.

Methodology:

  • Cell Culture: Seed your cancer cell line of interest in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with a range of inhibitor concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Result: The inhibitor should cause a dose-dependent decrease in the levels of phospho-SMAD2/3 relative to total SMAD2/3.

Protocol 2: Xenograft Tumor Model Efficacy and Tumorigenicity Study

Objective: To evaluate the effect of a TGF-β inhibitor on tumor growth and potential tumorigenicity in an in vivo model.

Methodology:

  • Cell Preparation: Harvest cancer cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[15]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[15]

  • Tumor Monitoring: Measure tumor volume three times per week using calipers (Volume = 0.5 x Length x Width^2).[15]

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).[15]

  • Dosing: Administer the TGF-β inhibitor or vehicle control daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoints: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Monitor tumor volume and body weight throughout the study.[15]

  • Tissue Collection: At the end of the study, collect tumors and major organs for histological and molecular analysis.

Expected Result: A successful therapeutic inhibitor will significantly reduce tumor growth compared to the vehicle control without causing unacceptable toxicity. An increase in tumor growth or metastasis compared to the control group would indicate a potential tumorigenic effect that requires further investigation.

Signaling Pathways and Experimental Workflows

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_smad Canonical Pathway cluster_non_smad Non-Canonical Pathways cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates TAK1 TAK1 TBRI->TAK1 Activates PI3K PI3K/Akt TBRI->PI3K RhoA RhoA TBRI->RhoA pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene Expression (e.g., EMT, Angiogenesis, Immune Suppression) SMAD_complex->Gene_Expression Translocates & Regulates MAPK MAPK (p38, JNK) TAK1->MAPK MAPK->Gene_Expression PI3K->Gene_Expression RhoA->Gene_Expression

Caption: Canonical and non-canonical TGF-β signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_lines Select Cancer Cell Lines dose_response Dose-Response Assay (Western Blot for p-SMAD) cell_lines->dose_response off_target Off-Target Analysis (Kinase Panel) dose_response->off_target xenograft Xenograft/PDX Tumor Model off_target->xenograft Proceed with optimal dose pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd efficacy_toxicity Efficacy & Toxicity Assessment pk_pd->efficacy_toxicity tumor_growth Analyze Tumor Growth Curves efficacy_toxicity->tumor_growth histology Histological Analysis of Tumors & Organs efficacy_toxicity->histology biomarker Biomarker Analysis (e.g., EMT markers) efficacy_toxicity->biomarker

Caption: A typical experimental workflow for evaluating TGF-β inhibitors.

References

MORF-627 stability and degradation in in vitro and in vivo assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MORF-627, a selective inhibitor of integrin αvβ6.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during in vitro and in vivo experiments with this compound and similar small molecule inhibitors.

In Vitro Assays

Question Possible Cause Suggested Solution
Q1: Why am I observing lower than expected potency (higher IC50) in my cell-based assays? Compound Degradation: this compound, like any small molecule, may be unstable in your specific assay medium or conditions.Perform a time-course experiment to see if the compound's activity decreases over time. Consider analyzing the compound's integrity in the assay medium at different time points using LC-MS.[1]
Solubility Issues: The compound may have precipitated out of the solution at the concentration used.Visually inspect for precipitation. Determine the solubility of this compound in your specific assay buffer. It may be necessary to use a lower concentration or add a solubilizing agent (ensure the agent doesn't affect the assay).[2]
High Protein Binding: The compound may be binding to proteins in the serum of the cell culture medium, reducing its free concentration.Reduce the serum percentage in your medium if possible, or perform the assay in a serum-free medium. Alternatively, measure the fraction of unbound compound to determine the effective concentration.
Q2: I'm seeing unexpected cytotoxicity in my cell line at concentrations where the compound should be selective. Off-Target Effects: Although this compound is a selective inhibitor, it may have off-target effects at higher concentrations or in specific cell lines.Perform a literature search for known off-target effects of similar compounds. Consider a counterscreen against related targets. It is also crucial to include a vehicle control with the same final DMSO concentration to assess its effect.[2]
Compound Instability Leading to Toxic Degradants: The compound may be degrading into a more toxic substance in your assay conditions.Use LC-MS to analyze for the presence of degradation products. If identified, try to alter assay conditions (e.g., pH, light exposure) to minimize degradation.[1]

In Vivo Assays

Question Possible Cause Suggested Solution
Q3: The in vivo efficacy of this compound is lower than predicted by in vitro data. Poor Pharmacokinetics (PK): The compound may have low bioavailability, high clearance, or a short half-life, preventing it from reaching the target tissue at an effective concentration for a sufficient duration.[3]Conduct a thorough pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model being used.
Metabolic Instability: The compound may be rapidly metabolized in vivo into inactive forms.[4]Analyze plasma and tissue samples for the presence of metabolites. If rapid metabolism is confirmed, it may indicate that the compound is not suitable for in vivo use without modification.
Q4: I am observing unexpected toxicity in my animal models, similar to the findings with this compound. On-Target Toxicity: The observed toxicity may be a direct result of the compound's intended mechanism of action (inhibition of the integrin αvβ6-TGF-β pathway).[5]Carefully review the literature on the known physiological roles of the target protein. The toxicity observed with this compound (urothelial proliferation) was linked to the disruption of TGF-β signaling.[5][6]
Species-Specific Toxicity: The toxic effects may be specific to the animal model used.The tumorigenic effects of this compound were observed in cynomolgus monkeys.[7] Understanding the expression and role of integrin αvβ6 in different species is crucial.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a selective, orally active small molecule inhibitor of integrin αvβ6.[8] Its mechanism of action involves binding to and stabilizing the "bent-closed" or inactive conformation of the integrin, which in turn inhibits the activation of transforming growth factor-beta 1 (TGF-β1) and downstream SMAD2/3 phosphorylation.[3][8]

Why was the development of this compound discontinued?

The clinical development of this compound was halted due to findings of oncogenic toxicity in a 28-day preclinical safety study in cynomolgus monkeys.[9][10] Specifically, the administration of this compound led to the rapid induction of urinary bladder tumors (urothelial carcinoma).[5][7][11]

Was this compound found to be genotoxic?

No, in vitro genotoxicity assays, including the Ames test and a chromosomal aberration assay, showed that this compound was non-genotoxic.[7][11] The observed tumorigenicity is believed to be linked to its mechanism of action, specifically the inhibition of TGF-β signaling, which can play a role in cell cycle regulation.[11]

What is the in vitro activity of this compound?

The following table summarizes the reported in vitro potency of this compound.

Assay IC50 (nM)
Human Serum Ligand Binding9.2
αvβ6-mediated TGF-β1 activation2.63
SMAD2/3 phosphorylation8.3

(Data sourced from MedchemExpress)[8]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are general methodologies for the types of in vitro toxicology assays it was subjected to.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a compound by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Strain Selection: Use a panel of bacterial strains with known mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon.

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid required for their growth.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted and compared to the control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.[7]

In Vitro Chromosomal Aberration Assay

This assay assesses the potential of a compound to cause structural or numerical damage to chromosomes in mammalian cells.

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) is cultured.

  • Exposure: The cells are treated with multiple concentrations of the test compound for a defined period, both with and without metabolic activation (S9).

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Chromosome Analysis: The chromosomes are stained, and a specified number of metaphase spreads are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations). The frequency of aberrations is compared between treated and control groups.[7]

Visualizations

MORF627_Pathway cluster_inhibition Inhibition by this compound MORF627 This compound avb6_inactive Integrin αvβ6 (Bent-Closed/Inactive) MORF627->avb6_inactive Stabilizes avb6_active Integrin αvβ6 (Extended-Open/Active) MORF627->avb6_active avb6_inactive->avb6_active Activation TGFb_latent Latent TGF-β avb6_active->TGFb_latent Activates TGFb_active Active TGF-β TGFb_receptor TGF-β Receptor TGFb_active->TGFb_receptor Binds SMAD SMAD2/3 Phosphorylation TGFb_receptor->SMAD Phosphorylates Proliferation Epithelial Proliferation SMAD->Proliferation Regulates

Caption: this compound signaling pathway inhibition.

experimental_workflow start Small Molecule Inhibitor Design in_vitro In Vitro Assays (Potency, Selectivity, Genotoxicity) start->in_vitro in_vivo_pk In Vivo PK/PD Studies in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models in_vivo_pk->in_vivo_efficacy safety_toxicology Preclinical Safety & Toxicology Studies in_vivo_efficacy->safety_toxicology decision Go / No-Go Decision safety_toxicology->decision halt Development Halted (e.g., this compound) decision->halt Toxicity Observed proceed Proceed to Clinical Trials decision->proceed Safe Profile

Caption: General preclinical drug discovery workflow.

References

Troubleshooting MORF-627 experiments for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

MORF-627 Technical Support Center

Welcome to the troubleshooting guide for this compound, a selective, orally active inhibitor of integrin αvβ6. This resource is intended for researchers, scientists, and drug development professionals using this compound as a scientific tool. While development of this compound as a therapeutic for idiopathic pulmonary fibrosis (IPF) was discontinued (B1498344) due to preclinical toxicity, it remains a valuable compound for studying the biology of αvβ6 integrin and its role in the TGF-β signaling pathway.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist that selectively targets the integrin αvβ6.[4] Its mechanism of action involves stabilizing the inactive, "bent-closed" conformation of the integrin.[2][5][6] This prevents the integrin from binding to and activating latent Transforming Growth Factor-beta (TGF-β) in the extracellular matrix. By blocking TGF-β activation, this compound inhibits downstream signaling through the SMAD2/3 pathway, which is a key driver in fibrotic processes.[1][4]

MORF627_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Latent_TGFb Latent TGF-β (Bound to LAP) avB6_active Integrin αvβ6 (Active State) Latent_TGFb->avB6_active Binding & Activation avB6 Integrin αvβ6 (Inactive 'Bent' State) avB6->avB6_active Inhibits Active_TGFb Active TGF-β avB6_active->Active_TGFb Releases SMAD23 SMAD2/3 pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Phosphorylation Gene_Tx Fibrotic Gene Transcription pSMAD23->Gene_Tx Translocation MORF627 This compound MORF627->avB6 Stabilizes Inactive State Active_TGFb->SMAD23 Activates Receptor (not shown)

Caption: this compound inhibits the TGF-β signaling pathway.
Q2: I am not seeing the expected inhibition of TGF-β signaling. What are some common causes?

Inconsistent or weaker-than-expected results in in vitro assays can stem from several factors related to compound handling, assay conditions, or cellular systems. Follow this troubleshooting workflow to diagnose the issue.

Troubleshooting_Workflow start Start: Unexpectedly Low Activity q1 Is the this compound solution freshly prepared? start->q1 a1_yes Check Compound Integrity: - Confirm storage at -20°C or -80°C - Avoid repeated freeze-thaw cycles q1->a1_yes Yes a1_no Prepare Fresh Solution: - Dissolve in appropriate solvent (e.g., DMSO) - Use immediately q1->a1_no No q2 Is the final solvent concentration consistent and low (e.g., <0.1%) across all wells? a1_yes->q2 a1_no->q2 a2_yes Verify Assay Conditions: - Confirm optimal cell density - Check incubation times - Validate TGF-β stimulation q2->a2_yes Yes a2_no Solvent Control Issue: - Prepare a serial dilution of the solvent - Ensure final concentration is non-toxic and consistent q2->a2_no No q3 Does the cell line express sufficient levels of integrin αvβ6? a2_yes->q3 a2_no->q3 a3_yes Consider Advanced Issues: - Mycoplasma contamination - Passage number of cells - Reagent quality (e.g., antibody) q3->a3_yes Yes a3_no Cell Line Issue: - Confirm αvβ6 expression via qPCR, Flow Cytometry, or Western Blot - Use a validated positive control cell line q3->a3_no No end Problem Resolved / Re-evaluate a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low this compound activity.
Q3: What are the recommended starting concentrations for in vitro experiments?

This compound is a potent inhibitor with activity in the low nanomolar range. The optimal concentration will depend on the specific assay and cell type. The data below, derived from published literature, can serve as a starting point for designing your experiments.[4]

Assay TypeTargetIC50 (nM)Notes
Ligand Binding AssayIntegrin αvβ69.2Measured using human serum.
TGF-β1 Activation Assayαvβ6-mediated activation2.63Measures the release of active TGF-β1.
Phosphorylation AssaySMAD2/3 Phosphorylation8.3Measures downstream pathway inhibition.

Table 1: In Vitro Potency of this compound. Data is compiled from publicly available sources.[4]

Q4: Are there known toxicity issues with this compound that I should be aware of for in vivo studies?

Yes. The clinical development of this compound was halted due to significant on-target toxicity observed in preclinical safety studies.[1] In a 28-day study, administration to cynomolgus monkeys led to the rapid induction of epithelial proliferative changes and invasive urothelial tumors in the urinary bladder.[5][7] This effect is believed to be linked to the sustained inhibition of the αvβ6/TGF-β pathway, which plays a critical role in suppressing epithelial cell growth in certain tissues.[6][7] Researchers conducting in vivo studies, particularly long-term experiments, should be aware of this potential for on-target, off-tissue toxicity and plan for appropriate histopathological analysis.

Q5: How should I prepare and store this compound to ensure stability and activity?

For optimal and reproducible results, proper handling and storage of this compound are critical.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare fresh dilutions in your cell culture medium or assay buffer.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Experimental Protocols

Protocol: In Vitro TGF-β-dependent SMAD2/3 Phosphorylation Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on the canonical TGF-β signaling pathway.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment & Stimulation cluster_lysis Day 2: Lysis & Detection cluster_analysis Day 3: Analysis c1 1. Seed αvβ6-expressing cells (e.g., A549, HT-29) in 96-well plates c2 2. Incubate for 24 hours (37°C, 5% CO2) to allow attachment c1->c2 t1 3. Serum-starve cells for 2-4 hours c2->t1 t2 4. Pre-treat with this compound serial dilutions (e.g., 0.1 nM to 1 µM) for 1 hour t1->t2 t3 5. Stimulate with recombinant human TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes t2->t3 l1 6. Wash cells with cold PBS t3->l1 l2 7. Lyse cells and collect protein lysate l1->l2 l3 8. Quantify pSMAD2/3 levels via Western Blot, ELISA, or In-Cell Western l2->l3 a1 9. Normalize pSMAD2/3 signal to total protein or housekeeping gene l3->a1 a2 10. Plot dose-response curve and calculate IC50 value a1->a2

Caption: Experimental workflow for a SMAD phosphorylation assay.

Materials:

  • αvβ6-expressing cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM/F12) with FBS and Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human TGF-β1

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay platform for protein detection (e.g., Western Blot reagents, ELISA kit)

Methodology:

  • Cell Seeding: Plate cells at a pre-determined optimal density in 96-well plates and incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 2-4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the dilutions to the appropriate wells and pre-incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • TGF-β Stimulation: Add TGF-β1 to all wells (except for the unstimulated negative control) to a final concentration known to elicit a robust pSMAD2/3 response. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer to each well.

  • Detection: Quantify the levels of phosphorylated SMAD2/3 in the lysates using your chosen detection method. Be sure to normalize the signal to total SMAD2/3 or a suitable loading control (e.g., GAPDH for Western Blot).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated, TGF-β-stimulated control. Plot the results on a semi-log scale and determine the IC50 value using non-linear regression analysis.

References

Validation & Comparative

Comparative analysis of MORF-627 and other αvβ6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of αvβ6 Integrin Inhibitors in Development for Fibrotic Diseases

A Note on MORF-627: Initial interest in this compound as an αvβ6 inhibitor for this comparison is acknowledged. However, it is crucial to clarify that this compound, now known as MORF-057, is a selective inhibitor of the α4β7 integrin, not αvβ6. Its clinical development focuses on inflammatory bowel disease (IBD), a different therapeutic area from fibrosis.[1][2][3][4][5][6][7][8] Therefore, a direct comparison with αvβ6 inhibitors for fibrotic diseases would be inappropriate. This guide will instead focus on a comparative analysis of prominent αvβ6 inhibitors that have been evaluated for the treatment of fibrotic conditions.

The integrin αvβ6 is a key player in the pathogenesis of fibrosis, primarily through its role in activating Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. This has made αvβ6 an attractive therapeutic target for a range of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This guide provides a comparative analysis of several αvβ6 inhibitors that have entered preclinical and clinical development, presenting available data on their efficacy, selectivity, and clinical outcomes.

The primary mechanism by which αvβ6 promotes fibrosis is through the activation of latent TGF-β. The latent TGF-β complex is held inactive by the Latency-Associated Peptide (LAP). Integrin αvβ6 binds to an RGD motif within LAP, inducing a conformational change that releases the active TGF-β. Active TGF-β then binds to its receptors on fibroblasts, leading to their differentiation into myofibroblasts, which are key drivers of fibrosis through the excessive deposition of extracellular matrix (ECM) proteins.

Another signaling pathway implicated in αvβ6-mediated fibrosis involves the Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) pathway. Activation of this pathway downstream of integrin engagement can also contribute to the fibrotic process.

G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix avB6 αvβ6 Integrin Active_TGFb Active TGF-β avB6->Active_TGFb Induces conformational change and release FAK FAK avB6->FAK Activates TGFbR TGF-β Receptor SMAD_Complex SMAD2/3/4 Complex TGFbR->SMAD_Complex Phosphorylates SMAD2/3 Latent_TGFb Latent TGF-β (with LAP) Latent_TGFb->avB6 Binds to RGD motif Active_TGFb->TGFbR Binds ECM_Deposition ECM Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Promotes Myofibroblast Myofibroblast Differentiation Gene_Transcription->Myofibroblast Leads to Myofibroblast->ECM_Deposition AKT AKT FAK->AKT Activates AKT->Fibrosis Promotes G Start Start Coat_Plate Coat plate with integrin ligand (e.g., RGD peptide) Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Incubate Incubate with purified integrin and inhibitor Block->Incubate Wash Wash to remove unbound components Incubate->Wash Detect Detect bound integrin (e.g., with a labeled antibody) Wash->Detect Analyze Analyze signal to determine IC50/Kd Detect->Analyze End End Analyze->End G Start Start Bleomycin_Admin Administer Bleomycin to mice (intratracheal or systemic) Start->Bleomycin_Admin Inflammation Acute inflammatory phase (days 1-7) Bleomycin_Admin->Inflammation Treatment Administer αvβ6 inhibitor (prophylactic or therapeutic) Inflammation->Treatment Prophylactic Fibrosis_Development Fibrotic phase (days 7-28) Inflammation->Fibrosis_Development Fibrosis_Development->Treatment Therapeutic Endpoint_Analysis Endpoint analysis: - Histology (Ashcroft score) - Collagen content (Hydroxyproline assay) - Gene expression Fibrosis_Development->Endpoint_Analysis End End Endpoint_Analysis->End G Start Start Co_culture Co-culture αvβ6-expressing cells with TGF-β reporter cells Start->Co_culture Add_Inhibitor Add αvβ6 inhibitor at varying concentrations Co_culture->Add_Inhibitor Incubate Incubate to allow for TGF-β activation and reporter gene expression Add_Inhibitor->Incubate Measure_Signal Measure reporter signal (e.g., luciferase activity) Incubate->Measure_Signal Analyze Analyze data to determine inhibition of TGF-β signaling Measure_Signal->Analyze End End Analyze->End

References

Validating the On-Target Effects of MORF-627 on αvβ6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-627 is a potent and selective, orally bioavailable small molecule inhibitor of the integrin αvβ6.[1][2] It was developed by Morphic Therapeutic for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF), by targeting the transforming growth factor-beta (TGF-β) pathway, a key driver of fibrosis.[3][4] This guide provides a comprehensive overview of the on-target effects of this compound, presenting key experimental data, detailed methodologies, and a comparison with other αvβ6 inhibitors. While this compound demonstrated promising preclinical efficacy, its development was halted due to significant on-target toxicity, a critical consideration for any therapeutic targeting the αvβ6-TGF-β axis.[5][6]

Mechanism of Action of this compound

This compound is a conformationally-biased inhibitor that selectively binds to and stabilizes the inactive "bent-closed" conformation of the αvβ6 integrin.[2][7] This mechanism prevents the integrin from adopting its active, extended conformation, thereby inhibiting its interaction with its natural ligand, the latency-associated peptide (LAP) of TGF-β. By blocking this interaction, this compound effectively prevents the activation of latent TGF-β, a critical step in the fibrotic cascade.[3][4]

Signaling Pathway of αvβ6-Mediated TGF-β Activation

The integrin αvβ6 plays a pivotal role in the activation of latent TGF-β, a potent pro-fibrotic cytokine. The following diagram illustrates the signaling pathway inhibited by this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent_TGFB Latent TGF-β (TGF-β + LAP) avB6_inactive αvβ6 Integrin (Bent-Closed) Latent_TGFB->avB6_inactive Binding avB6_active αvβ6 Integrin (Extended-Open) avB6_inactive->avB6_active Conformational Change TGFB_active Active TGF-β avB6_active->TGFB_active Release TGFBR TGF-β Receptor TGFB_active->TGFBR Binding SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (Fibrotic Genes) SMAD_complex->Gene_transcription Nuclear Translocation MORF627 This compound MORF627->avB6_inactive Stabilizes

Caption: this compound inhibits the αvβ6-mediated TGF-β signaling pathway.

Quantitative Analysis of On-Target Effects

This compound has demonstrated potent and selective inhibition of αvβ6 in various preclinical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

AssayIC50 (nM)Description
Human Serum Ligand Binding Assay9.2Measures the ability of this compound to inhibit the binding of a natural ligand to αvβ6.[8]
αvβ6-mediated TGF-β1 Activation2.63Quantifies the inhibition of the release of active TGF-β1 from its latent complex.[8]
SMAD2/3 Phosphorylation8.3Measures the downstream inhibition of TGF-β signaling within the cell.[8]

Table 2: Comparison of αvβ6 Inhibitors

CompoundTarget(s)Mechanism of ActionDevelopment StatusKey Findings
This compound Selective αvβ6Stabilizes inactive (bent-closed) conformationDiscontinued (Preclinical)Potent inhibitor, but caused on-target oncogenic toxicity (bladder tumors in primates).[5][6]
PLN-74809 (Bexotegrast) Dual αvβ6/αvβ1Not specifiedPhase 2Demonstrated antifibrotic activity in preclinical models and human lung tissue.[6][7]
GSK3008348 Selective αvβ6Inhaled inhibitorClinical DevelopmentSuppresses TGF-β activation in human IPF lung tissues and mouse models.[7]
BG00011 Selective αvβ6Monoclonal antibodyDiscontinued (Phase 2)Development halted due to safety concerns.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

αvβ6 Ligand Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the αvβ6 integrin.

Workflow:

G avB6 αvβ6 Integrin Incubate Incubate avB6->Incubate Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Incubate MORF627 This compound MORF627->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis (IC50 Calculation) Measure_FP->Data_Analysis

Caption: Workflow for the αvβ6 ligand binding fluorescence polarization assay.

Protocol:

  • Recombinant human αvβ6 integrin is incubated with a fluorescently labeled RGD-containing peptide (e.g., A20FMDV2) in a suitable assay buffer.

  • Serial dilutions of this compound or a control compound are added to the mixture.

  • The reaction is incubated at room temperature to allow binding to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

TGF-β Activation Assay

This cell-based assay quantifies the ability of a compound to inhibit αvβ6-mediated activation of latent TGF-β.

Protocol:

  • Co-culture αvβ6-expressing cells (e.g., HT-29) with a TGF-β reporter cell line (e.g., TMLC), which contains a luciferase gene under the control of a TGF-β-responsive promoter.

  • Treat the co-culture with varying concentrations of this compound.

  • Incubate the cells to allow for αvβ6-mediated activation of latent TGF-β present in the serum-containing medium.

  • Lyse the cells and measure luciferase activity. A decrease in luciferase activity indicates inhibition of TGF-β activation.

  • Determine the IC50 value from the dose-response curve.[9]

SMAD2/3 Phosphorylation Assay (Western Blot or ELISA)

This assay measures the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling.

Protocol:

  • Culture cells that respond to TGF-β (e.g., HeLa cells).

  • Pre-treat the cells with different concentrations of this compound.

  • Stimulate the cells with active TGF-β1.

  • Lyse the cells and collect the protein extracts.

  • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

  • For ELISA, use a sandwich ELISA kit with antibodies specific for phosphorylated and total SMAD2/3.[10]

  • Quantify the levels of phosphorylated SMAD2/3 relative to total SMAD2/3 to determine the inhibitory effect of this compound.

Bleomycin-Induced Lung Fibrosis Model in Mice

This in vivo model is used to evaluate the efficacy of anti-fibrotic compounds.

Workflow:

G Bleomycin_Instillation Intratracheal Bleomycin (B88199) Instillation MORF627_Treatment This compound Treatment (Oral Gavage) Bleomycin_Instillation->MORF627_Treatment Sacrifice Sacrifice Mice (e.g., Day 21) MORF627_Treatment->Sacrifice Tissue_Harvest Harvest Lungs Sacrifice->Tissue_Harvest Analysis Analysis: - Histology (Ashcroft Score) - Collagen Content (Hydroxyproline) - Gene Expression Tissue_Harvest->Analysis

Caption: Workflow for the bleomycin-induced lung fibrosis mouse model.

Protocol:

  • Administer a single intratracheal dose of bleomycin to mice to induce lung injury and subsequent fibrosis.

  • Treat groups of mice with this compound (e.g., daily oral gavage) or a vehicle control, starting at a specified time point after bleomycin administration.

  • After a defined period (e.g., 21 or 28 days), euthanize the mice and harvest the lungs.

  • Assess the extent of fibrosis by:

    • Histopathology: Staining lung sections with Masson's trichrome and scoring the severity of fibrosis using the Ashcroft scale.

    • Collagen quantification: Measuring the hydroxyproline (B1673980) content of lung homogenates, as a surrogate for collagen content.

    • Gene expression analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by qRT-PCR.[1][11]

On-Target Toxicity of this compound

A critical finding in the preclinical development of this compound was the emergence of on-target oncogenic toxicity. In a 28-day study in cynomolgus monkeys, administration of this compound led to the rapid induction of urinary bladder tumors.[5][6] This unexpected toxicity is believed to be a direct consequence of inhibiting the αvβ6-TGF-β signaling pathway in the bladder urothelium, where it plays a tumor-suppressive role. This highlights the dual and context-dependent role of TGF-β in both promoting fibrosis and suppressing epithelial cell proliferation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the αvβ6 integrin. The preclinical data effectively validate its on-target engagement and its ability to inhibit the pro-fibrotic TGF-β signaling pathway. However, the discovery of on-target oncogenic toxicity in non-human primates led to the discontinuation of its clinical development. This case serves as a crucial reminder of the complexities of targeting fundamental biological pathways and underscores the importance of thorough preclinical safety evaluation. While this compound will not advance as a therapeutic, it remains a valuable tool compound for further research into the multifaceted roles of the αvβ6 integrin and TGF-β signaling in health and disease. Researchers developing other αvβ6 inhibitors should carefully consider the potential for similar on-target liabilities in different tissues.

References

Cross-Species Comparison of MORF-627: A Guide to Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MORF-627, a selective, orally active inhibitor of integrin αvβ6, demonstrated promising preclinical efficacy in models of fibrosis through its targeted inhibition of the transforming growth factor-beta (TGF-β) pathway.[1][2] Despite its potent anti-fibrotic activity, the development of this compound was halted due to unforeseen toxicity in non-human primates.[3][4] This guide provides a comprehensive cross-species comparison of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, offering valuable insights for researchers in the field of anti-fibrotic drug development.

Pharmacodynamic Profile

This compound exerts its biological effect by selectively binding to and stabilizing the "bent-closed" conformation of the integrin αvβ6, a key activator of latent TGF-β1.[1] This inhibition of TGF-β1 activation subsequently blocks downstream signaling through the SMAD2/3 pathway, a critical cascade in the pathogenesis of fibrosis.

In Vitro Potency

This compound demonstrated high potency in biochemical and cell-based assays, effectively inhibiting key steps in the TGF-β signaling pathway.

ParameterIC50 (nM)Assay Type
Integrin αvβ6 Inhibition9.2Human Serum Ligand Binding Assay
αvβ6-mediated TGF-β1 Activation2.63Cell-based reporter assay
SMAD2/3 Phosphorylation8.3Cell-based immunoassay

Data sourced from MedchemExpress.[5]

Cross-Species Pharmacokinetics

This compound was evaluated in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys, and was noted for its impressive multi-species pharmacokinetic profile and good oral bioavailability.[1][2][6]

SpeciesRoute of AdministrationDoseKey Pharmacokinetic Parameters
Mouse OralNot Publicly AvailableEfficacious in bleomycin-induced lung fibrosis model.[3]
Rat Not Publicly AvailableNot Publicly AvailablePharmacokinetic studies were conducted.[7]
Dog Not Publicly AvailableNot Publicly AvailablePharmacokinetic studies were conducted.[7]
Cynomolgus Monkey Oral Gavage30 mg/kg/dayMean Steady-State Cmax: 2.6 µM
120 mg/kg/dayMean Steady-State Cmax: 7.8 µM

Pharmacokinetic data for the cynomolgus monkey was obtained from a 28-day oral toxicity study. It is important to note that full pharmacokinetic profiles for mouse, rat, and dog are not publicly available.

In Vivo Pharmacodynamics and Efficacy

The anti-fibrotic potential of this compound was assessed in a well-established preclinical model of pulmonary fibrosis.

Bleomycin-Induced Lung Fibrosis in Mice

This compound was shown to be efficacious in a bleomycin-induced mouse model of lung fibrosis, a standard preclinical model for evaluating potential anti-fibrotic therapies.[3] While specific quantitative efficacy data has not been publicly disclosed, the positive outcome in this model was a key driver for its progression into further preclinical development.

Toxicology and Safety Pharmacology

A 28-day Good Laboratory Practice (GLP) oral toxicity study in cynomolgus monkeys revealed a significant and unexpected safety finding that ultimately led to the cessation of this compound's development.

28-Day Oral Toxicity Study in Cynomolgus Monkeys
SpeciesDosing RegimenKey Findings
Cynomolgus Monkey30, 60, and 180/120 mg/kg/day via oral gavage for 28 days- Rapid induction of urothelial carcinoma (bladder tumors) in 2 of 6 animals at the highest dose.[3][4] - The tumorigenic effect was considered a direct consequence of inhibiting the homeostatic role of TGF-β signaling in the bladder epithelium.[4][6]

This finding highlights a critical challenge in targeting the TGF-β pathway, where systemic inhibition can disrupt its essential role in maintaining tissue homeostasis, leading to severe adverse effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

TGF-β1 Activation Assay (General Protocol):

  • Cell Culture: A suitable reporter cell line expressing a TGF-β-responsive reporter gene (e.g., luciferase) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • TGF-β1 Stimulation: Latent TGF-β1 is added to the cell culture to induce its activation by cell surface integrins.

  • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The IC50 value is determined by plotting the reporter gene activity against the concentration of this compound.

SMAD2/3 Phosphorylation Assay (General Protocol):

  • Cell Culture: A relevant cell line expressing integrin αvβ6 is cultured to sub-confluency.

  • Compound Treatment: Cells are treated with different concentrations of this compound for a specified duration.

  • TGF-β1 Stimulation: The cells are stimulated with active TGF-β1 to induce SMAD2/3 phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Immunoassay: The levels of phosphorylated SMAD2/3 and total SMAD2/3 are quantified using a sandwich ELISA or a similar immunoassay.

  • Data Analysis: The ratio of phosphorylated SMAD2/3 to total SMAD2/3 is calculated, and the IC50 value is determined by plotting this ratio against the this compound concentration.

In Vivo Studies

Bleomycin-Induced Lung Fibrosis Model in Mice (General Protocol):

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

  • Compound Administration: this compound is administered orally at predetermined doses, starting at a specified time point post-bleomycin instillation and continuing for the duration of the study.

  • Monitoring: Animals are monitored for clinical signs, body weight, and mortality throughout the study.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the lungs are harvested for analysis. Key endpoints include:

    • Histopathology: Lungs are sectioned and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis.

    • Hydroxyproline Assay: The collagen content in the lungs is quantified as a measure of fibrosis.

    • Gene Expression Analysis: The expression of pro-fibrotic genes in the lung tissue is analyzed by qPCR.

28-Day Oral Toxicity Study in Cynomolgus Monkeys (Specific Protocol):

  • Animal Allocation: Naïve, young adult cynomolgus monkeys are randomly assigned to treatment groups.

  • Dosing: this compound is administered once daily via oral gavage at doses of 30, 60, and 180/120 mg/kg/day for 28 consecutive days. A control group receives the vehicle. The high dose was initially 180 mg/kg/day and was lowered to 120 mg/kg/day due to intolerance.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to determine the plasma concentrations of this compound.

  • Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Epithelial/Fibroblast Cell Latent_TGF_beta Latent TGF-β1 Integrin_avB6 Integrin αvβ6 Latent_TGF_beta->Integrin_avB6 Binds to Active_TGF_beta Active TGF-β1 Integrin_avB6->Active_TGF_beta Activates MORF_627 This compound MORF_627->Integrin_avB6 Inhibits TGF_beta_R TGF-β Receptor Active_TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 Phosphorylation SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Bleomycin_Fibrosis_Model Start Start of Study Bleomycin Intratracheal Bleomycin Instillation Start->Bleomycin MORF_627_Admin Oral Administration of this compound Bleomycin->MORF_627_Admin Monitoring Daily Monitoring (Clinical Signs, Body Weight) MORF_627_Admin->Monitoring Endpoint Endpoint Analysis (Day 14 or 21) Monitoring->Endpoint Histology Histopathology Endpoint->Histology Hydroxyproline Hydroxyproline Assay Endpoint->Hydroxyproline qPCR Gene Expression (qPCR) Endpoint->qPCR PK_PD_Relationship Oral_Dose Oral Dose (this compound) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Oral_Dose->PK Plasma_Concentration Plasma Concentration PK->Plasma_Concentration PD Pharmacodynamics Plasma_Concentration->PD Efficacy Anti-fibrotic Efficacy (Mouse) PD->Efficacy Toxicity Urothelial Carcinoma (Monkey) PD->Toxicity

References

MORF-627: A Comparative Analysis of Efficacy in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-627 is a potent and selective small molecule inhibitor of the integrin αvβ6.[1] Integrin αvβ6 is a key activator of transforming growth factor-beta (TGF-β), a central mediator in the pathogenesis of fibrosis.[2] By targeting αvβ6, this compound aims to block the fibrotic cascade, offering a potential therapeutic strategy for various fibrotic diseases.[3] This guide provides a comparative overview of the efficacy of this compound in different preclinical fibrosis models, supported by available experimental data. It is important to note that while this compound showed promise in early preclinical studies, its development was halted due to toxicity findings in non-human primates.[3][4]

Mechanism of Action: The Integrin αvβ6 Signaling Pathway

Integrin αvβ6 is expressed on epithelial cells and plays a crucial role in activating latent TGF-β. This activation triggers downstream signaling pathways, leading to the differentiation of fibroblasts into myofibroblasts, collagen deposition, and tissue stiffening—the hallmarks of fibrosis. This compound selectively inhibits this initial activation step. The signaling cascade is depicted below.

Integrin αvβ6 Signaling Pathway in Fibrosis cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell cluster_fibroblast Fibroblast / Myofibroblast Latent_TGF_beta Latent TGF-β Integrin_avB6 Integrin αvβ6 Latent_TGF_beta->Integrin_avB6 Binds to Active_TGF_beta Active TGF-β Integrin_avB6->Active_TGF_beta Activates FAK FAK Integrin_avB6->FAK Activates MORF_627 This compound MORF_627->Integrin_avB6 Inhibits TGF_beta_R TGF-β Receptor Active_TGF_beta->TGF_beta_R Binds to SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates Fibroblast_to_Myofibroblast Fibroblast to Myofibroblast Differentiation SMAD2_3->Fibroblast_to_Myofibroblast Promotes AKT AKT FAK->AKT Activates AKT->Fibroblast_to_Myofibroblast Promotes Collagen_Deposition Collagen Deposition Fibroblast_to_Myofibroblast->Collagen_Deposition Tissue_Fibrosis Tissue Fibrosis Collagen_Deposition->Tissue_Fibrosis Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Bleomycin_Induction Induction of Fibrosis (Single intratracheal instillation of bleomycin) Animal_Acclimatization->Bleomycin_Induction Treatment_Groups Randomization into Treatment Groups (e.g., Vehicle control, this compound) Bleomycin_Induction->Treatment_Groups Dosing Daily Oral Dosing (e.g., for 14-21 days) Treatment_Groups->Dosing Endpoint_Analysis Endpoint Analysis Dosing->Endpoint_Analysis Histopathology Histopathology (H&E, Masson's Trichrome) Ashcroft Score Endpoint_Analysis->Histopathology Biochemical_Analysis Biochemical Analysis (Hydroxyproline content) Endpoint_Analysis->Biochemical_Analysis Gene_Expression Gene Expression Analysis (e.g., Collagen, α-SMA) Endpoint_Analysis->Gene_Expression

References

MORF-627 Oral Toxicity Profile: A 28-Day GLP Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the preclinical safety findings for the selective integrin αvβ6 inhibitor, MORF-627, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's this compound, a potent and selective oral inhibitor of the integrin αvβ6, was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), before preclinical toxicity findings halted its progression.[1][2] This comparison guide summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus monkeys and contextualizes these results with other compounds targeting similar pathways.

Key Findings from the 28-Day GLP Oral Toxicity Study of this compound

A 28-day GLP oral toxicity study of this compound was conducted in cynomolgus monkeys to assess its safety profile. The study design and significant findings are summarized below.

Experimental Protocol

The study involved daily oral gavage administration of this compound to cynomolgus monkeys for four weeks.[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.[1] The initial dose of 180 mg/kg/day led to signs of intolerability, prompting a dose reduction.[1]

ParameterDescription
Test System Cynomolgus monkeys (N=3/sex/group)
Test Article This compound
Vehicle 0.5% HPMC E4M (4000 cps) in Nanopure water (w/v)
Route of Administration Oral gavage
Dose Volume 5 ml/kg
Dosage Levels 30, 60, and 180/120 mg/kg/day
Duration of Treatment 28 days
Summary of Toxicological Findings

The most significant and unexpected finding was the rapid induction of urinary bladder tumors.[1][3]

Dosage GroupKey Observations
30 mg/kg/day No this compound-related clinical signs or effects on body weight and food consumption.[1]
60 mg/kg/day No this compound-related clinical signs or effects on body weight and food consumption.[1]
180/120 mg/kg/day Initial intolerability at 180 mg/kg/day (decreased activity, hunched posture, inappetence, dehydration) leading to a dose reduction to 120 mg/kg/day.[1] Invasive urothelial tumors observed in the urinary bladder of 2 out of 6 monkeys.[1] The tumors were characterized as early-stage urothelial carcinoma.[1][3]

Notably, this compound was found to be non-genotoxic in in vitro bacterial reverse mutation and chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed tumorigenesis.[1][4]

Mechanism of Action and Pathway Involvement

This compound is a selective inhibitor of integrin αvβ6, which plays a crucial role in the activation of transforming growth factor-beta (TGF-β).[3][5] By stabilizing the bent-closed conformation of the integrin, this compound prevents it from activating latent TGF-β.[2][4] The inhibition of TGF-β signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF-β paradox," where TGF-β can act as both a tumor suppressor and promoter, is a potential explanation for the observed bladder tumors.[4]

MORF627_Mechanism cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell Latent_TGFb Latent TGF-β Integrin_avB6 Integrin αvβ6 Latent_TGFb->Integrin_avB6 Binds to Active_TGFb Active TGF-β Integrin_avB6->Active_TGFb Activates TGFbR TGF-β Receptor Active_TGFb->TGFbR Binds to SMAD23 SMAD2/3 Phosphorylation TGFbR->SMAD23 Activates Cell_Cycle_Regulation Cell Cycle Regulation TGFbR->Cell_Cycle_Regulation Modulates Fibrosis Fibrosis SMAD23->Fibrosis Promotes MORF627 This compound MORF627->Integrin_avB6 Inhibits

Figure 1. this compound Mechanism of Action.

Comparison with Alternative Integrin Inhibitors

CompoundTarget(s)Development Status/NotesKnown Toxicities/Adverse Events
This compound Selective αvβ6Development halted due to preclinical toxicity.[2][4]Rapid induction of urinary bladder tumors in cynomolgus monkeys.[1]
PLN-74809 (Bexotegrast) Dual αvβ6/αvβ1In clinical trials.No drug-related serious adverse events reported in clinical trials to date.[6] Stabilizes the extended-open conformation of αvβ6, which may lead to a different biological outcome.[6]
GSK3008348 αvβ6In clinical development.Has not shown drug-related serious adverse events in clinical trials.[6] Also stabilizes the extended-open conformation.[6]
IDL-2965 αvβ1, αvβ3, αvβ6Phase 1/2a trial terminated.[1]Development challenges and emerging nonclinical data led to termination.[1] Specific toxicity findings not detailed.

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may influence the toxicological outcome. This compound stabilizes the "bent-closed" conformation, while compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation, which induces integrin internalization.[6]

Experimental_Workflow Dose_Selection Dose Range-Finding Toxicity Study GLP_Study 28-Day GLP Oral Toxicity Study Dose_Selection->GLP_Study Dosing Daily Oral Gavage (28 Days) GLP_Study->Dosing Genetic_Tox In Vitro Genetic Toxicology Assays GLP_Study->Genetic_Tox Groups Vehicle Control 30, 60, 180/120 mg/kg/day Dosing->Groups Observations Clinical Signs Body Weight Food Consumption Dosing->Observations Pathology Histopathology Dosing->Pathology Findings Urothelial Carcinoma in High-Dose Group Pathology->Findings GenTox_Result Non-Genotoxic Genetic_Tox->GenTox_Result

Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

Conclusion

The 28-day GLP oral toxicity study of this compound in cynomolgus monkeys revealed a significant and unexpected on-target toxicity, leading to the rapid development of urinary bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the integrin αvβ6/TGF-β signaling pathway in tissue homeostasis and carcinogenesis. The differing safety profiles of other integrin inhibitors that stabilize a different conformational state of the target suggest that the specific mechanism of inhibition may be a critical determinant of toxicological outcomes. These findings underscore the importance of thorough preclinical safety evaluation and provide valuable insights for the future development of therapies targeting this pathway.

References

In Vitro Validation of MORF-627: A Comparative Analysis of αvβ6 Integrin Inhibitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro potency of MORF-627, a selective inhibitor of the αvβ6 integrin, against other notable inhibitors targeting the same receptor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Introduction to αvβ6 Integrin and Its Inhibition

The αvβ6 integrin is a cell surface receptor that is typically expressed at low levels in healthy epithelial tissues but is significantly upregulated in the context of tissue remodeling, fibrosis, and cancer. A key function of αvβ6 is the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a central role in the pathogenesis of fibrotic diseases and cancer progression. By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β, initiating downstream signaling cascades.[1][2][3] This pivotal role in disease pathology has made αvβ6 a compelling therapeutic target.

This compound is a selective, orally active small molecule inhibitor of αvβ6 integrin.[4] Its mechanism of action involves stabilizing the inactive, bent-closed conformation of the integrin, thereby preventing its interaction with ligands and subsequent activation of TGF-β.[5][6] This guide will compare the in vitro half-maximal inhibitory concentration (IC50) of this compound with other αvβ6 inhibitors, providing available experimental data and methodologies.

Comparative Analysis of IC50 Values

The following table summarizes the in vitro IC50 values of this compound and other selected αvβ6 integrin inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the target by 50% and is a key metric for assessing potency.

InhibitorTarget(s)IC50 (nM) for αvβ6Assay TypeReference
This compound αvβ69.2Human Serum Ligand Binding Assay[4]
2.63TGF-β1 Activation Assay[4]
8.3SMAD2/3 Phosphorylation Inhibition[4]
PLN-74809 αvβ6 / αvβ15.7Ligand Binding Assay
29.8TGF-β Activation Assay
GSK3008348 αvβ6pIC50 = 8.4Cell Adhesion Assay[7]
pKi = 10.4Radioligand Binding Assay[7]
B6_BP_dslf αvβ61.84Competitive h-LAP1 Binding Assay[8]
32.8TGF-β Activation Assay[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the αvβ6 signaling pathway and a generalized workflow for determining IC50 values.

avb6_signaling_pathway cluster_cell Epithelial Cell Latent_TGFb Latent TGF-β (LAP-TGF-β) avb6 αvβ6 Integrin Latent_TGFb->avb6 Binds to RGD in LAP TGFbR TGF-β Receptor (TGFβRI/II) Latent_TGFb->TGFbR Active TGF-β released avb6->Latent_TGFb Induces conformational change SMAD SMAD2/3 TGFbR->SMAD pSMAD p-SMAD2/3 SMAD4 SMAD4 pSMAD->SMAD4 Forms complex SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Fibrosis genes) Nucleus->Gene_Expression Regulates transcription MORF627 This compound MORF627->avb6 Inhibits

Caption: Simplified αvβ6 integrin signaling pathway leading to TGF-β activation.

ic50_workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis plate Prepare 96-well plate (e.g., coat with ligand) add_inhibitor Add inhibitor dilutions to wells plate->add_inhibitor inhibitor Prepare serial dilutions of this compound & controls inhibitor->add_inhibitor cells Prepare αvβ6-expressing cells or receptor solution add_cells Add cells/receptor to wells cells->add_cells add_inhibitor->add_cells incubate Incubate to allow binding add_cells->incubate wash Wash to remove unbound components incubate->wash detect Add detection reagent (e.g., labeled antibody, substrate) wash->detect read Read signal (e.g., absorbance, fluorescence) detect->read analyze Analyze data and calculate IC50 read->analyze

Caption: General experimental workflow for an in vitro competitive binding assay.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the IC50 values of αvβ6 inhibitors. Specific parameters may vary between different research groups and for specific compounds.

Competitive Ligand Binding Assay (ELISA-based)

This assay measures the ability of a test compound to compete with a known ligand for binding to the αvβ6 integrin.

  • Plate Coating: 96-well microplates are coated with a recombinant αvβ6 integrin ligand, such as the Latency-Associated Peptide (LAP) of TGF-β1, and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Serial dilutions of the test inhibitor (e.g., this compound) and a control are prepared. The diluted inhibitors are added to the wells, followed by the addition of a fixed concentration of biotinylated or His-tagged recombinant αvβ6 integrin. The plate is then incubated for 1-2 hours at room temperature to allow for competitive binding.

  • Detection: After washing to remove unbound components, a streptavidin-HRP or anti-His-HRP conjugate is added to the wells and incubated for 1 hour.

  • Signal Generation: The wells are washed again, and a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

TGF-β Activation Assay (Reporter Gene Assay)

This functional assay measures the ability of an inhibitor to block αvβ6-mediated activation of latent TGF-β.

  • Inhibitor Treatment: The co-culture is treated with serial dilutions of the test inhibitor (e.g., this compound) for a specified period (e.g., 16-24 hours).

  • Cell Lysis: The cells are lysed to release the reporter enzyme.

  • Signal Detection: The appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the reporter signal against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This high-sensitivity assay uses a radiolabeled ligand to quantify the binding of an inhibitor to the target receptor.

  • Membrane Preparation: Cell membranes expressing αvβ6 integrin are prepared from cultured cells or tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled αvβ6 ligand (e.g., [3H]-labeled compound) and varying concentrations of the unlabeled test inhibitor.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated from competition binding curves, and the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.[1]

Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of αvβ6-expressing cells to a ligand-coated surface.

  • Plate Coating: 96-well plates are coated with an αvβ6 ligand (e.g., fibronectin or LAP).

  • Cell Preparation: αvβ6-expressing cells are harvested and resuspended in assay buffer.

  • Inhibition of Adhesion: The cells are pre-incubated with various concentrations of the test inhibitor before being seeded into the ligand-coated wells.

  • Adhesion and Washing: The cells are allowed to adhere for a specific time (e.g., 1-2 hours) at 37°C. Non-adherent cells are removed by gentle washing.

  • Quantification of Adherent Cells: The remaining adherent cells are quantified, for example, by staining with crystal violet and measuring the absorbance after solubilization, or by using a fluorescent dye.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell adhesion against the logarithm of the inhibitor concentration.

Conclusion

The in vitro data demonstrates that this compound is a potent inhibitor of αvβ6 integrin, with IC50 values in the low nanomolar range across various assay formats. When compared to other αvβ6 inhibitors, this compound exhibits comparable or superior potency in functional assays that measure the inhibition of TGF-β activation. The selection of an appropriate inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for the in vitro characterization of αvβ6 inhibitors.

References

A Comparative Analysis of MORF-057's Cellular Effects in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the selective α4β7 integrin inhibitor, MORF-057, and its impact on various immune cell populations, benchmarked against other oral therapies for ulcerative colitis.

Introduction

MORF-057 (formerly known as MORF-627) is an investigational, orally administered small molecule designed as a selective inhibitor of the α4β7 integrin.[1][2] This integrin is a key player in the trafficking of specific lymphocyte subsets to the gastrointestinal tract, a process central to the inflammatory cascade in inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease.[3][4] By blocking the interaction between α4β7 on lymphocytes and its ligand, MAdCAM-1, on the gut endothelium, MORF-057 aims to reduce the influx of inflammatory cells into the intestinal mucosa.[1][2][5] This guide provides a comparative analysis of MORF-057's effects on different immune cell types, supported by available preclinical and clinical data, and contrasts its mechanism and cellular impact with other oral therapies for UC.

Mechanism of Action of MORF-057

The therapeutic rationale for MORF-057 is rooted in the targeted inhibition of lymphocyte trafficking to the gut. The α4β7 integrin is predominantly expressed on a subset of lymphocytes that are primed to home to the intestinal tract.[3] MORF-057's mechanism is analogous to the approved injectable monoclonal antibody, vedolizumab, which has validated α4β7 as a therapeutic target in IBD.[1][2][5]

MORF_057_Mechanism cluster_gut Gut Endothelium cluster_tissue Intestinal Tissue Lymphocyte α4β7+ Lymphocyte MAdCAM1 MAdCAM-1 Lymphocyte->MAdCAM1 Binding MORF057 MORF-057 MORF057->Lymphocyte Inflammation Inflammation MAdCAM1->Inflammation Leads to Flow_Cytometry_Workflow A Whole Blood Sample B Add Fluorescent Antibodies A->B C Incubate B->C D RBC Lysis C->D E Wash D->E F Acquire on Flow Cytometer E->F G Data Analysis F->G

References

Head-to-head comparison of MORF-627 with other TGF-β inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available data indicates a fundamental misclassification in the requested comparison. MORF-057 is not a TGF-β inhibitor but rather a selective oral small-molecule inhibitor of the α4β7 integrin.[1][2][3] This distinction is critical as its mechanism of action and therapeutic targets differ entirely from those of TGF-β inhibitors.

MORF-057 is under development for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[3][4] Its therapeutic effect is designed to be achieved by blocking the interaction between the α4β7 integrin on the surface of lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gut.[2][5] This blockage prevents the migration of lymphocytes from the bloodstream into the intestinal tissue, thereby reducing the inflammation characteristic of IBD.[2][5]

Given that MORF-057 does not target the TGF-β signaling pathway, a direct head-to-head comparison with TGF-β inhibitors is not scientifically valid or meaningful. The experimental data and clinical trial results for MORF-057 focus on its efficacy and safety in the context of IBD and its effects on lymphocyte trafficking, which are not relevant endpoints for evaluating TGF-β inhibition.

The α4β7 Integrin Signaling Pathway in IBD

To clarify the actual mechanism of MORF-057, the following diagram illustrates the α4β7 integrin-mediated lymphocyte trafficking to the gut and the point of intervention for MORF-057.

cluster_blood_vessel Blood Vessel cluster_gut_tissue Gut Tissue Lymphocyte Lymphocyte Endothelial_Cell Gut Endothelial Cell Lymphocyte->Endothelial_Cell α4β7 binds to MAdCAM-1 Inflammation Inflammation Endothelial_Cell->Inflammation Lymphocyte Extravasation MORF_057 MORF-057 MORF_057->Lymphocyte Inhibits α4β7

Mechanism of MORF-057 in inhibiting lymphocyte migration to the gut.

Clinical Development of MORF-057

Clinical trials for MORF-057 have focused on its efficacy in patients with moderate to severe ulcerative colitis. The EMERALD-1 Phase 2a study reported that MORF-057 was generally well-tolerated and demonstrated clinically meaningful improvements.[6][7][8] A key finding was a statistically significant reduction in the Robarts Histopathology Index (RHI) score.[7][8] The ongoing EMERALD-2 Phase 2b study will further evaluate the dose-related activity of MORF-057.[5]

Due to the fundamental difference in the mechanism of action, a comparison guide between MORF-057 and TGF-β inhibitors cannot be provided. The experimental protocols and data for MORF-057 are specific to its function as an integrin inhibitor and would not offer a meaningful comparison to the activity of TGF-β inhibitors.

References

MORF-627: A Potent Tool for αvβ6 Integrin Research, A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the αvβ6 integrin in fibrosis and oncology, the selective inhibitor MORF-627 has emerged as a valuable chemical probe. This guide provides a comprehensive validation of this compound as a tool compound, comparing its performance against other known αvβ6 inhibitors and detailing the experimental protocols for its characterization.

This compound is a highly selective, orally bioavailable small molecule inhibitor of the αvβ6 integrin.[1][2] Its mechanism of action involves stabilizing the bent-closed, inactive conformation of the integrin, thereby preventing its activation and downstream signaling.[1][2] While its clinical development for idiopathic pulmonary fibrosis (IPF) was halted due to toxicity observed in preclinical studies, its potent and selective profile makes it an excellent tool for in vitro and in vivo studies of αvβ6 biology.[3][4]

Comparative Analysis of αvβ6 Inhibitors

The efficacy of a tool compound is best understood in the context of available alternatives. The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable αvβ6 inhibitors.

Table 1: In Vitro Potency of αvβ6 Inhibitors

CompoundTarget(s)IC50 (nM) for αvβ6Assay Type
This compound αvβ6Not explicitly stated, but cellular IC50 is exceeded by plasma levels in toxicity studies[1]Cellular Assay
GSK3008348 αvβ61.50[5]Ligand Binding
0.15TGF-β Activation
PLN-74809 αvβ6 / αvβ15.7[6]Ligand Binding
29.8[6]TGF-β Activation
CWHM-12 αV Integrins1.5[7]Ligand Binding
B6_BP_dslf αvβ61.84[8]Competitive hLAP1 Binding
32.8[8]TGF-β Activation

Table 2: Selectivity Profile of αvβ6 Inhibitors (IC50/Ki in nM)

Compoundαvβ1αvβ3αvβ5αvβ8αIIbβ3
This compound Highly Selective for αvβ6[1][2]Highly Selective for αvβ6[1][2]Highly Selective for αvβ6[1][2]Highly Selective for αvβ6[1][2]Not specified
GSK3008348 2.83[5]12.53[5]4.00[5]2.26[5]>10,000[9]
PLN-74809 3.4[6]≥445-fold selectivity over other αv integrins[6]≥445-fold selectivity over other αv integrins[6]Not specifiedNot specified
CWHM-12 1.8[7]0.8[7]61[7]0.2[7]>5000[7]
B6_BP_dslf >1000-fold selective[10]>1000-fold selective[10]>1000-fold selective[10]Not specified>1000-fold selective[10]

Key Experimental Protocols for Validation

The validation of this compound and other αvβ6 inhibitors relies on a series of well-established in vitro assays. Below are detailed methodologies for these key experiments.

Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of cells expressing αvβ6 to a substrate coated with an αvβ6 ligand, such as the latency-associated peptide (LAP) of TGF-β.

  • Materials:

    • 96-well plates

    • αvβ6-expressing cells (e.g., normal human bronchial epithelial cells)[6]

    • αvβ6 ligand (e.g., LAP)[11]

    • Test inhibitors (e.g., this compound)

    • Blocking buffer (e.g., BSA in medium)[12]

    • Cell stain (e.g., Crystal Violet)[12]

    • Extraction buffer (e.g., SDS solution)[12]

  • Procedure:

    • Coat 96-well plates with the αvβ6 ligand and incubate.

    • Block non-specific binding sites with a blocking buffer.

    • Pre-incubate αvβ6-expressing cells with various concentrations of the test inhibitor.

    • Seed the pre-incubated cells onto the coated plates and allow them to adhere.

    • Wash away non-adherent cells.

    • Fix and stain the remaining adherent cells with Crystal Violet.

    • Solubilize the stain using an extraction buffer and measure the absorbance, which is proportional to the number of adherent cells.

Receptor Binding Assay

This assay quantifies the affinity of an inhibitor for the αvβ6 integrin, often by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Purified recombinant αvβ6 integrin

    • Radiolabeled αvβ6 ligand (e.g., [3H]A20FMDV2)[13][14]

    • Test inhibitors

    • Filtration apparatus

  • Procedure:

    • Incubate a fixed concentration of purified αvβ6 integrin with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test inhibitor.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

    • The concentration of the inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined and can be used to calculate the inhibitor's binding affinity (Ki).

TGF-β Activation Assay

This functional assay assesses the ability of an inhibitor to block αvβ6-mediated activation of latent TGF-β. A common method involves co-culturing αvβ6-expressing cells with a TGF-β reporter cell line.

  • Materials:

    • αvβ6-expressing cells

    • TGF-β reporter cell line (e.g., TMLC cells, which contain a TGF-β-responsive luciferase reporter)[15]

    • Test inhibitors

    • Luciferase assay reagent

  • Procedure:

    • Co-culture the αvβ6-expressing cells with the TGF-β reporter cells in the presence of varying concentrations of the test inhibitor.

    • The αvβ6 on the surface of the expressing cells will activate latent TGF-β present in the culture medium.

    • The activated TGF-β will then stimulate the reporter cells, leading to the production of luciferase.

    • After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the inhibitor indicates its ability to block αvβ6-mediated TGF-β activation.

Visualizing the Molecular Landscape

To further clarify the biological context and experimental design, the following diagrams illustrate the αvβ6 signaling pathway and a typical workflow for inhibitor validation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Integrin αvβ6 Integrin (Inactive) Latent_TGFb Latent TGF-β (Bound to LAP) Integrin->Latent_TGFb Binds RGD in LAP Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Conformational Change & Release TGFbR TGF-β Receptor Active_TGFb->TGFbR Binds SMAD SMAD2/3 Phosphorylation TGFbR->SMAD MORF627 This compound MORF627->Integrin Stabilizes Inactive State Gene_Expression Gene Expression (e.g., Collagen) SMAD->Gene_Expression

Figure 1. this compound inhibits the αvβ6-mediated activation of TGF-β.

G start Start: αvβ6 Inhibitor (e.g., this compound) assay1 Cell Adhesion Assay (Evaluate blockade of cell attachment) start->assay1 assay2 Receptor Binding Assay (Determine IC50 and Ki) start->assay2 assay3 TGF-β Activation Assay (Measure functional inhibition) start->assay3 data Data Analysis & Comparison (Potency & Selectivity) assay1->data assay2->data assay3->data conclusion Conclusion: Validation as a Tool Compound data->conclusion

Figure 2. Experimental workflow for the validation of an αvβ6 inhibitor.

References

Safety Operating Guide

Standard Operating Procedures for the Disposal of MORF-627

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As a novel small molecule inhibitor, MORF-627 requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a potentially hazardous substance.[1][2] The following procedures are based on established best practices for the disposal of research-grade pharmaceutical compounds and hazardous chemicals.[3][4]

Risk Assessment and Hazard Identification

Before handling this compound, a thorough risk assessment must be conducted. Given its nature as a bioactive small molecule inhibitor, it should be assumed to have potential toxicity.[1][5] All personnel handling this compound must be trained on these procedures and be familiar with general laboratory chemical safety.[6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[7][8][9][10]

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised, especially when handling concentrated solutions.
Eye Protection Safety glasses with side shieldsMust be worn to protect against splashes or aerosols. A face shield may be necessary if there is a significant risk of splashing.
Body Protection Laboratory coatA fully fastened lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7]
Waste Segregation and Container Management

Proper segregation of waste containing this compound is crucial for safe disposal.[3][11] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[12][13][14]

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic container"Hazardous Waste," "this compound," list of all chemical constituents, approximate concentrations, and the date accumulation started.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap"Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and the date accumulation started.
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with this compound."
Contaminated PPE Designated, sealed hazardous waste container"Hazardous Waste," "Contaminated PPE."

Key Container Management Practices:

  • Ensure waste containers are chemically compatible with the waste they are holding.[6][11]

  • Keep waste containers securely closed at all times, except when adding waste.[3][15]

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[12][15]

  • Use secondary containment for liquid waste to prevent spills.[11]

Experimental Protocols for Disposal

Step 1: Decontamination of Labware

  • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Rinse the labware with a suitable solvent (e.g., ethanol, isopropanol) to remove all residues of this compound.

  • Collect the solvent rinse as hazardous liquid waste.

  • After the initial solvent rinse, the labware can be washed according to standard laboratory procedures.

Step 2: Disposal of Unused this compound

  • Solid this compound: Collect any unused solid this compound in a designated hazardous solid waste container.

  • This compound Solutions: Collect all solutions containing this compound in a designated hazardous liquid waste container. Do not mix incompatible chemicals in the same waste container.[11]

Step 3: Disposal of Contaminated Materials

  • Dispose of all materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, in the designated hazardous solid waste container.[1]

Spill Management

In the event of a spill of this compound powder or solution:

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill using an appropriate absorbent material.

  • For powdered spills, carefully wet the material to prevent aerosolization before sweeping it up.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

Waste Pickup and Final Disposal
  • Once a hazardous waste container is full, or has been in accumulation for the maximum allowable time per institutional guidelines, submit a request to your institution's Environmental Health and Safety (EHS) department for waste pickup.[3]

  • Your institution's EHS department will arrange for a licensed hazardous waste vendor to transport the waste for final disposal, which is typically done via incineration for pharmaceutical waste.[16]

  • Ensure all required documentation, such as hazardous waste manifests, is completed and retained for your records.[3]

Mandatory Visualizations

MORF_627_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_containment Containment cluster_disposal Final Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe solid_waste Solid this compound & Contaminated Materials liquid_waste This compound Solutions & Rinsates sharps_waste Contaminated Sharps solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Hazardous Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa pickup Request EHS Waste Pickup saa->pickup incineration Transport for Incineration pickup->incineration

Caption: Workflow for the proper disposal of this compound.

Spill_Response_Plan spill Spill Occurs alert Alert Personnel spill->alert don_ppe Don Full PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Area with Solvent, then Soap & Water contain->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose report Report Spill to Supervisor/EHS dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.